molecular formula C6H13NaO5S3 B014241 Sodium (5-Sulfonatopentyl)methanethiosulfonate CAS No. 385398-80-1

Sodium (5-Sulfonatopentyl)methanethiosulfonate

Katalognummer: B014241
CAS-Nummer: 385398-80-1
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: CJQAFCNPHSJCHZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sodium (5-Sulfonatopentyl)methanethiosulfonate, also known as this compound, is a useful research compound. Its molecular formula is C6H13NaO5S3 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

sodium;5-methylsulfonylsulfanylpentane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5S3.Na/c1-13(7,8)12-5-3-2-4-6-14(9,10)11;/h2-6H2,1H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQAFCNPHSJCHZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NaO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407995
Record name Sodium (5-Sulfonatopentyl)methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385398-80-1
Record name Sodium (5-Sulfonatopentyl)methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Guide to Water-Soluble Thiol-Reactive Probes in Biochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cysteine Advantage

In the landscape of bioconjugation, the sulfhydryl (thiol, -SH) group of cysteine represents the premier target for site-specific modification.[1] Unlike lysine residues, which are abundant and solvent-exposed, cysteines are often rare (low abundance) and can be engineered into specific sites, allowing for precise control over the labeling stoichiometry and position.[2]

However, the hydrophobicity of many fluorophores and haptens presents a critical bottleneck: solubility . Conjugating a hydrophobic probe to a soluble protein can induce aggregation, precipitation, or non-specific hydrophobic binding. This guide focuses on water-soluble thiol-reactive probes , detailing the mechanistic nuances, selection criteria, and validated protocols required for high-fidelity bioconjugation.

Core Chemistries: Mechanisms and Kinetics

To select the right probe, one must understand the underlying organic chemistry. The three dominant chemistries for aqueous thiol modification are Maleimides , Iodoacetamides , and Pyridyl Disulfides .

Maleimides: The Kinetic Favorite

Maleimides react with thiols via a Michael addition to form a stable thioether bond.

  • Mechanism: The thiolate anion attacks the electron-deficient double bond of the maleimide ring.

  • Specificity: Highly specific for thiols at pH 6.5–7.5 . Above pH 8.0, reactivity with primary amines (lysine) increases significantly.

  • Stability Issue: The resulting thioether ring can undergo hydrolysis (ring-opening) to form maleamic acid derivatives. While this renders the linkage stable, the maleimide ring itself can also undergo a retro-Michael addition , releasing the probe—a known liability in Antibody-Drug Conjugates (ADCs).

Iodoacetamides: The Stable Alternative

Iodoacetamides react via a standard SN2 nucleophilic substitution .

  • Mechanism: The sulfur displaces the iodide leaving group.

  • Specificity: Requires a slightly higher pH (7.5–8.5 ) for optimal rates. Specificity is lower than maleimides; if the pH is too high, histidine and lysine residues become competing nucleophiles.

  • Advantage: The resulting thioether bond is chemically more stable than the maleimide linkage and does not suffer from ring-opening hydrolysis.

Pyridyl Disulfides: The Reversible Switch

These reagents react via disulfide exchange .

  • Mechanism: The target thiol attacks the disulfide bond, releasing pyridine-2-thione (a leaving group that can be monitored spectrophotometrically at 343 nm).

  • Utility: The bond formed is a disulfide, which is reversible .[3] The probe can be cleaved off using reducing agents (DTT or TCEP), making these ideal for transient tagging or purification handles.

Visualization of Reaction Mechanisms

The following diagram illustrates the molecular pathways for these three core chemistries.

ReactionMechanisms Thiol Protein-SH (Nucleophile) Maleimide Maleimide Probe (Michael Acceptor) Thiol->Maleimide pH 6.5-7.5 Iodoacetamide Iodoacetamide Probe (Alkyl Halide) Thiol->Iodoacetamide pH 7.5-8.5 PDS Pyridyl Disulfide (Disulfide Exchange) Thiol->PDS pH 7.0-8.0 ThioetherMal Thioether Bond (Stable Ring) Maleimide->ThioetherMal Michael Addition ThioetherIAA Thioether Bond (Linear, Very Stable) Iodoacetamide->ThioetherIAA SN2 Substitution (-HI) DisulfideProd Disulfide Bond (Reversible) PDS->DisulfideProd Disulfide Exchange (+ Pyridine-2-thione)

Caption: Comparative reaction pathways for the three primary thiol-reactive chemistries.

Solubility Engineering: Overcoming Aggregation

A common failure mode in labeling is the use of hydrophobic fluorophores (e.g., standard FITC or Rhodamine) that precipitate upon addition to the aqueous protein buffer.

The Solution: Sulfonation and PEGylation Modern probes are engineered for water solubility by adding charged groups.

  • Sulfonated Dyes (e.g., Alexa Fluor, Sulfo-Cyanine): The addition of sulfonic acid groups (-SO3-) renders the molecule highly negatively charged and hydrophilic.

    • Example:Alexa Fluor 488 C5 Maleimide is highly soluble in water/buffer, unlike its predecessor Fluorescein-5-Maleimide which often requires a DMSO co-solvent.

  • PEG Linkers: Polyethylene glycol (PEG) spacers increase solubility and reduce steric hindrance, allowing the probe to access buried cysteines.

Selection Matrix: Choosing the Right Probe
FeatureMaleimideIodoacetamidePyridyl Disulfide
Reaction pH 6.5 – 7.57.5 – 8.57.0 – 8.0
Reaction Rate Fast (Minutes)Slow (Hours)Medium
Selectivity High (at neutral pH)Moderate (Risk of His/Lys labeling)High
Bond Stability Good (Risk of ring hydrolysis)Excellent (Permanent)Reversible (Reducible)
Solubility Note Requires sulfonated forms for pure aqueous useOften requires organic co-solventOften requires organic co-solvent

Validated Experimental Protocol

This protocol describes the labeling of a protein with a water-soluble maleimide fluorophore (e.g., Alexa Fluor 488 Maleimide).

Phase 1: Protein Reduction (Critical)

Most surface cysteines oxidize to form disulfides. They must be reduced to free thiols (-SH) before labeling.

  • Reagent Choice:

    • DTT (Dithiothreitol): Strong reductant but contains thiols. MUST be removed before labeling or it will quench the probe.

    • TCEP (Tris(2-carboxyethyl)phosphine): Phosphine-based.[4][5] Does not contain thiols. Stable over wide pH. Does not strictly require removal for maleimide labeling (though high concentrations can react slowly), making it the superior choice for streamlined workflows [1].

Protocol:

  • Dissolve protein (50–100 µM) in Labeling Buffer (PBS, pH 7.2, 1 mM EDTA). Note: EDTA chelates divalent cations that catalyze oxidation.

  • Add TCEP to a final concentration of 10-fold molar excess over the protein.

  • Incubate for 30 minutes at room temperature.

Phase 2: Labeling Reaction
  • Prepare Probe: Dissolve the water-soluble maleimide probe in Labeling Buffer or anhydrous DMSO (if using a non-sulfonated version) to 10 mM stock.

  • Mix: Add the probe to the reduced protein solution.

    • Target Stoichiometry: 10–20 molar excess of probe to protein.

  • Incubate: 2 hours at Room Temperature or Overnight at 4°C. Protect from light.

  • Quench: Add excess 2-Mercaptoethanol or L-Cysteine to consume unreacted probe.

Phase 3: Purification

Remove excess free dye using Size Exclusion Chromatography (SEC) (e.g., PD-10 desalting columns) or extensive dialysis.

Phase 4: Quality Control (Ellman's Assay)

Before and after labeling, quantify free thiols to calculate efficiency.

  • Reagent: DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).[6]

  • Readout: Absorbance at 412 nm (Extinction coefficient = 14,150 M⁻¹cm⁻¹).[6]

  • Calculation:

    
    [7]
    

Workflow Visualization

LabelingWorkflow Start Purified Protein (Oxidized Disulfides) Reduction Reduction Step Add TCEP (10x excess) 30 min @ RT Start->Reduction Decision Remove Reductant? Reduction->Decision Labeling Labeling Reaction Add Maleimide Probe (20x excess) pH 7.2, 2 hrs Decision->Labeling If TCEP used Decision->Labeling If DTT used (Must Desalt first!) Quench Quenching Add Excess 2-Mercaptoethanol Labeling->Quench Purify Purification (Desalting / SEC) Quench->Purify QC QC: Ellman's Assay & UV-Vis (A280 / A_dye) Purify->QC

Caption: Step-by-step workflow for high-efficiency cysteine labeling.

Troubleshooting & Optimization

  • Low Labeling Efficiency:

    • Cause: Incomplete reduction or re-oxidation of thiols.

    • Fix: Degas all buffers to remove dissolved oxygen. Ensure EDTA is present. Use fresh TCEP.

  • Precipitation:

    • Cause: Probe is too hydrophobic.

    • Fix: Switch to a sulfonated probe (e.g., Alexa Fluor 488) or reduce the labeling concentration.

  • Non-Specific Labeling:

    • Cause: pH > 8.0.[8]

    • Fix: Strictly control pH to 7.0–7.5. At high pH, maleimides react with lysines.

References

  • Getz, E. B., Xiao, M., Chakrabarty, T., Cooke, R., & Selvin, P. R. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80. [Link]

  • Ellman, G. L. (1959).[9] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77.[9] [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[5] [Link]

Sources

Navigating the Thiol-Reactive Landscape: A Technical Guide to Sulfonated Methanethiosulfonates

Author: BenchChem Technical Support Team. Date: February 2026

To our valued scientific community:

This technical guide was initially conceived to provide an in-depth exploration of Sodium (5-Sulfonatopentyl)methanethiosulfonate. However, a comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific information regarding a compound with this exact nomenclature. The search results consistently redirected to the more commonly known Sodium methanethiosulfonate and a structurally related compound, Sodium (2-Sulfonatoethyl)methanethiosulfonate .

This suggests that "this compound" may be a less common, non-standardized designation, or potentially a misnomer. In the spirit of scientific accuracy and to provide the most valuable and reliable information to researchers, this guide will instead focus on the well-documented and commercially available thiol-reactive agent, Sodium (2-Sulfonatoethyl)methanethiosulfonate (MTSES) . We will also draw comparisons to the parent compound, Sodium methanethiosulfonate, to provide a broader context for understanding this class of reagents.

Our objective is to equip researchers, scientists, and drug development professionals with the critical technical knowledge required to effectively utilize these powerful tools for protein modification and functional analysis.

Section 1: Core Compound Identification and Properties

A precise understanding of a reagent's fundamental chemical properties is the bedrock of reproducible and reliable experimental design. Here, we delineate the key identifiers for Sodium (2-Sulfonatoethyl)methanethiosulfonate.

Molecular Structure and Formula

The chemical structure of Sodium (2-Sulfonatoethyl)methanethiosulfonate is characterized by a methanethiosulfonate functional group linked to a sulfonated ethyl chain. This sulfonate group imparts significant aqueous solubility, a critical feature for biological applications.

Table 1: Physicochemical Properties of Sodium (2-Sulfonatoethyl)methanethiosulfonate

PropertyValueSource
Molecular Formula C₃H₇NaO₅S₃[1]
Molecular Weight 242.26 g/mol [1]
CAS Number 184644-83-5[1]
Common Abbreviation MTSES[1]

Section 2: The Mechanism of Action: Thiol-Specific Modification

Methanethiosulfonate (MTS) reagents are renowned for their high reactivity and specificity towards sulfhydryl (thiol) groups, primarily found in the cysteine residues of proteins. This reactivity is the cornerstone of their utility in biochemical and pharmaceutical research.

The core of the reaction involves the nucleophilic attack of a deprotonated thiol group (thiolate anion, RS⁻) on the sulfur atom of the thiosulfonate group in MTSES. This results in the formation of a mixed disulfide bond between the target molecule and the methanethiosulfonate reagent, with the concomitant release of the methanesulfinate leaving group.

G Protein_SH Protein-SH (Cysteine Residue) Transition_State Transition State Protein_SH->Transition_State MTSES CH₃SO₂-S-CH₂CH₂SO₃⁻Na⁺ (MTSES) MTSES->Transition_State Modified_Protein Protein-S-S-CH₂CH₂SO₃⁻ (Mixed Disulfide) Transition_State->Modified_Protein Leaving_Group CH₃SO₂⁻ (Methanesulfinate) Transition_State->Leaving_Group caption Figure 1. Reaction of MTSES with a protein thiol.

Caption: Figure 1. Reaction of MTSES with a protein thiol.

The high specificity of this reaction allows for the targeted labeling and modification of cysteine residues, enabling a wide array of experimental applications.

Section 3: Applications in Research and Drug Development

The unique properties of MTS reagents, particularly water-soluble variants like MTSES, have cemented their role in numerous areas of scientific inquiry.

Probing Protein Structure and Function

The ability to selectively modify cysteine residues makes MTSES an invaluable tool for structure-function studies of proteins. For instance, it is widely used as a sulfhydryl-reactive probe for ion channels, such as GABA-A receptors.[1] By modifying specific cysteine residues within the channel pore or gating domains, researchers can infer the structural rearrangements that accompany channel function.

Bioconjugation and Drug Delivery

The thiol-reactive nature of MTS reagents is leveraged in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic delivery systems. By introducing cysteine residues at specific sites on an antibody, MTS-functionalized linker-payload molecules can be attached, creating a highly specific and potent therapeutic agent.

Radiopharmaceutical Development

MTS compounds are utilized in the preparation of conjugates for use as radiopharmaceuticals.[2] The stable disulfide bond formed allows for the secure attachment of chelating agents that can then be complexed with a radioisotope for imaging or therapeutic purposes.

Section 4: Experimental Protocols and Considerations

The successful application of MTSES hinges on careful experimental design and execution. Here, we outline a general protocol for protein modification and highlight key considerations.

General Protocol for Protein Modification with MTSES

Objective: To label accessible cysteine residues on a target protein with MTSES.

Materials:

  • Target protein with at least one cysteine residue

  • Sodium (2-Sulfonatoethyl)methanethiosulfonate (MTSES)

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.2-7.8)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - for pre-reduction of protein thiols

  • Desalting column or dialysis membrane - for removal of excess reagent

Procedure:

  • Protein Preparation: If the protein's cysteine residues are not already in a reduced state, incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.

  • Removal of Reducing Agent: It is critical to remove the reducing agent before adding MTSES, as it will compete for the reagent. Use a desalting column or dialysis to exchange the protein into a fresh, degassed reaction buffer.

  • MTSES Stock Solution: Prepare a fresh stock solution of MTSES in the reaction buffer immediately before use. MTS reagents can be susceptible to hydrolysis.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of MTSES to the protein solution. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction time may need optimization depending on the reactivity of the specific cysteine residue.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to consume any unreacted MTSES.

  • Removal of Excess Reagent: Remove unreacted MTSES and byproducts by desalting or dialysis.

  • Verification of Labeling: Confirm the extent of labeling using techniques such as mass spectrometry (to observe the mass shift corresponding to the MTSES adduct) or Ellman's reagent (to quantify the remaining free thiols).

G cluster_prep Protein Preparation cluster_reaction Labeling Reaction cluster_cleanup Post-Reaction a Protein Solution b Add Reducing Agent (e.g., TCEP) a->b c Incubate b->c d Remove Reducing Agent (Desalting/Dialysis) c->d f Add MTSES to Protein d->f e Prepare Fresh MTSES Stock e->f g Incubate f->g h Quench Reaction (Optional) g->h i Remove Excess MTSES (Desalting/Dialysis) h->i j Verify Labeling (Mass Spec/Ellman's) i->j caption Figure 2. Experimental workflow for protein modification.

Caption: Figure 2. Experimental workflow for protein modification.

Causality in Experimental Choices
  • pH of the Reaction Buffer: The reaction rate is pH-dependent, as it requires the deprotonated thiolate form of the cysteine residue. Maintaining a pH between 7.2 and 7.8 ensures a sufficient concentration of the reactive thiolate while minimizing potential side reactions.

  • Choice of Reducing Agent: TCEP is often preferred over DTT for the pre-reduction step because it does not contain a thiol group itself and therefore does not need to be as rigorously removed before the addition of the MTS reagent.

  • Freshness of MTSES Solution: The thiosulfonate group is susceptible to hydrolysis, which can reduce the effective concentration of the reagent and lead to inconsistent results. Preparing the stock solution immediately before use is a critical step for reproducibility.

Section 5: A Note on Sodium Methanethiosulfonate

For completeness, it is useful to briefly touch upon the parent compound, Sodium methanethiosulfonate.

Table 2: Physicochemical Properties of Sodium Methanethiosulfonate

PropertyValueSource
Molecular Formula CH₃NaO₂S₂[2][3][4]
Molecular Weight ~134.15 g/mol [2][3][4]
CAS Number 1950-85-2[2][3][4]

While also a potent thiol-reactive agent, its lower aqueous solubility compared to MTSES can be a limiting factor in some biological applications. The addition of the sulfonatoethyl group in MTSES significantly enhances its utility in aqueous environments.

Conclusion

While the initially requested compound, this compound, remains elusive in the current body of scientific literature, the principles and applications of sulfonated methanethiosulfonate reagents are well-established. Sodium (2-Sulfonatoethyl)methanethiosulfonate (MTSES) stands as a robust and versatile tool for the selective modification of cysteine residues. Its high reactivity, specificity, and aqueous solubility make it an indispensable reagent for researchers in diverse fields, from fundamental protein biochemistry to the development of novel therapeutics. A thorough understanding of its chemical properties and reaction mechanism, coupled with meticulous experimental design, will undoubtedly continue to drive innovation and discovery in the life sciences.

References

  • LookChem. Cas 1950-85-2, sodium methanethiosulphonate. [Link]

  • PubChem. Sodium methanethiosulfonate, 95%. [Link]

Sources

Preliminary investigation of Sodium (5-Sulfonatopentyl)methanethiosulfonate toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Preliminary Investigation of Sodium (5-Sulfonatopentyl)methanethiosulfonate (MTSPS) Toxicity: Mechanistic Profiling & Safety Framework

Executive Summary

This technical guide provides a rigorous preliminary investigation framework for This compound (MTSPS) . While MTSPS is a critical tool in Cysteine Scanning Mutagenesis (SCAM) for mapping the pore topology of ion channels (e.g., GABA_A, CFTR), specific toxicological data for this pentyl-chain derivative is sparse compared to its ethyl analogs (MTSES, MTSET).

This document bridges that gap by synthesizing class-specific behavior of methanethiosulfonates with a self-validating experimental protocol for toxicity assessment. It addresses the compound's chemical reactivity, potential off-target effects on membrane integrity, and distinguishes it strictly from the unrelated "MTS Tetrazolium" cell viability reagents.

Part 1: Chemical Identity & Mechanistic Reactivity

1.1 Chemical Profile MTSPS is a charged, sulfhydryl-reactive alkylating agent. Its structural specificity—a methanethiosulfonate head group linked to a negatively charged sulfonate via a 5-carbon pentyl linker—dictates its toxicity profile.

  • CAS Number: 385398-80-1[1]

  • Molecular Formula: C

    
    H
    
    
    
    NaO
    
    
    S
    
    
  • Solubility: Water-soluble (due to the sulfonate group).

  • Membrane Permeability: Impermeant. The strongly polar sulfonate group prevents passive diffusion across the lipid bilayer, restricting toxicity primarily to extracellular surface proteins or the exofacial domains of transmembrane channels.

1.2 Mechanism of Action (and Toxicity) MTSPS reacts specifically with ionized thiolates (


) via an S

2 mechanism, forming a mixed disulfide bond and releasing a sulfinic acid leaving group.
  • Primary Target: Cysteine residues introduced via site-directed mutagenesis.[2]

  • Off-Target Toxicity: Reaction with native, surface-accessible cysteines involved in critical cellular functions (e.g., receptor ligand binding sites, extracellular disulfide bridges if reduced).

  • Hydrolysis: Like all MTS reagents, MTSPS hydrolyzes in aqueous solution, releasing methanesulfinic acid and the corresponding sulfonic acid alcohol. This hydrolysis is pH-dependent and accelerates in alkaline conditions, potentially altering local pH if unbuffered.

Note on Nomenclature Confusion:

CRITICAL WARNING: Do not confuse MTSPS with the "MTS Reagent" used in cell proliferation assays (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium). These are chemically distinct. Using an MTS tetrazolium assay to measure MTSPS toxicity may yield artifacts due to redox interference.

Part 2: Visualizing the Reaction & Toxicity Pathways

The following diagram illustrates the specific reaction mechanism of MTSPS with a target protein and the downstream pathways that lead to either successful labeling or cellular toxicity.

MTSPS_Mechanism MTSPS MTSPS Reagent (Negatively Charged) Reaction S_N2 Nucleophilic Attack MTSPS->Reaction Hydrolysis Aqueous Hydrolysis MTSPS->Hydrolysis Time/pH Dependent Target Target Cysteine (Protein-S-) Target->Reaction Native Native Surface Thiol (Off-Target) Native->Reaction Disulfide Mixed Disulfide Adduct (S-S-Pentyl-SO3) Reaction->Disulfide Desired Labeling LeavingGroup Methanesulfinate (Byproduct) Reaction->LeavingGroup Toxicity Functional Toxicity (Channel Block/Inactivation) Disulfide->Toxicity If Native Cys Modified Degradation Ineffective Species (Sulfonic Acid Alcohol) Hydrolysis->Degradation

Figure 1: Mechanistic pathway of MTSPS reactivity. The reagent targets ionized thiols, leading to either desired functional mapping or off-target toxicity via native cysteine modification. Hydrolysis competes with the labeling reaction.

Part 3: Experimental Framework for Toxicity Assessment

Since standard toxicological data is limited, researchers must validate MTSPS safety in their specific biological system. This framework prioritizes functional integrity over simple cell death, as MTSPS is often used in electrophysiology where subtle channel inhibition mimics toxicity.

Protocol A: Reagent Stability & Preparation (The Foundation)

MTS reagents are notoriously unstable in aqueous buffers. Toxicity assays run with hydrolyzed reagent will yield false negatives.

  • Storage: Store lyophilized powder at -20°C under desiccant.

  • Solubilization: Dissolve MTSPS in ice-cold distilled water or DMSO immediately before use.

  • Validation Step: Verify concentration using a TNB (thionitrobenzoate) assay. React an aliquot with excess 2-nitro-5-thiobenzoate; the loss of absorbance at 412 nm quantifies active thiosulfonate groups.

Protocol B: Cytotoxicity Screening (Viability)

Objective: Determine the IC50 for cellular metabolic arrest. Constraint: Avoid Tetrazolium-based assays (MTT/MTS) to prevent redox artifacts.

Recommended Method: ATP-Based Luminescence Assay (e.g., CellTiter-Glo)

  • Cell Seeding: Plate HEK293 or Xenopus oocytes (common SCAM models) in 96-well plates.

  • Dosing: Apply MTSPS (0.1 mM to 10 mM) for 15–30 minutes. Note: SCAM protocols typically use 1–5 mM for <5 mins.

  • Wash: Remove MTSPS solution and wash 3x with standard extracellular buffer (e.g., Ringer's solution) to mimic the transient exposure of electrophysiology experiments.

  • Measurement: Lyse cells and measure ATP-dependent luminescence.

  • Control: Use MTSES (ethyl analog) as a reference standard if available.

Protocol C: Functional Toxicity (Electrophysiology)

Objective: Distinguish between "pore blocking" (intended effect) and "membrane disruption" (toxicity).

  • Setup: Whole-cell patch-clamp or Two-Electrode Voltage Clamp (TEVC).

  • Baseline: Establish stable leak currents (

    
    ) at holding potential.
    
  • Challenge: Perfusion of 2 mM MTSPS for 5 minutes to untransfected cells (or wild-type channels lacking the target cysteine).

  • Readout:

    • Pass:

      
       remains stable (<10% change).
      
    • Fail (Toxic): Significant increase in

      
       (membrane breakdown) or loss of seal resistance (
      
      
      
      ).

Part 4: Quantitative Data Summary (Inferred Class Behavior)

The following table summarizes expected toxicity parameters based on the physicochemical properties of MTSPS and its analogs (MTSES, MTSET).

ParameterMTSPS (Pentyl, -)MTSES (Ethyl,[3][4] -)MTSET (Ethyl, +)
Charge Negative (-1)Negative (-1)Positive (+1)
Membrane Permeability Impermeant ImpermeantImpermeant (Slow leak)
Reaction Rate (

)
High (

)
HighVery High
Primary Toxicity Risk Surface Protein AdductsSurface Protein AdductsMembrane Potential Disruption
Hydrolysis Half-Life ~15-20 min (pH 7.4)~15-20 min (pH 7.4)~10 min (pH 7.4)
Safe Exposure Window < 10 mM for < 10 min< 10 mM for < 10 min< 1 mM for < 5 min

Part 5: Toxicity Investigation Workflow

Use this logic flow to determine if observed experimental anomalies are due to MTSPS toxicity or experimental error.

Toxicity_Workflow Start Start: Observed Anomaly (e.g., Signal Loss, Cell Death) CheckConc Step 1: Verify Concentration (Is [MTSPS] > 5mM?) Start->CheckConc CheckTime Step 2: Check Exposure Time (> 10 mins?) CheckConc->CheckTime No Reduce Action: Reduce [Conc] or Time CheckConc->Reduce Yes CheckTime->Reduce Yes CheckSeal Step 3: Check Seal Resistance (Electrophysiology) CheckTime->CheckSeal No LeakHigh Result: High Leak Current CheckSeal->LeakHigh LeakStable Result: Stable Leak CheckSeal->LeakStable MembraneTox Diagnosis: Membrane Toxicity (Non-specific disruption) LeakHigh->MembraneTox SpecificBlock Diagnosis: Specific Channel Block (Target Effect) LeakStable->SpecificBlock

Figure 2: Decision tree for diagnosing MTSPS-related anomalies during functional assays.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. (Foundational text on SCAM methodology and reagent reactivity).
  • Stauffer, D. A., & Karlin, A. (1994).[5] Electrostatic potential of the acetylcholine binding sites in the nicotinic receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates. Biochemistry, 33(22), 6840–6849. (Establishes reaction rates and specificity of charged MTS reagents).

Sources

Methodological & Application

Sodium (5-Sulfonatopentyl)methanethiosulfonate protein labeling protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Protein Topology & Pore Mapping using Sodium (5-Sulfonatopentyl)methanethiosulfonate [1]

Abstract

This technical guide details the protocol for using This compound (referred to herein as MTS-C5-Sulfonate or MTSPS-Pentyl ) in the Substituted Cysteine Accessibility Method (SCAM).[1] Unlike shorter chain reagents (e.g., MTSES), this reagent introduces a negatively charged sulfonate group via a flexible 5-carbon linker.[1] This specific geometry allows researchers to probe deeper into protein crevices, map electrostatic potentials within ion channel pores, and determine the spatial limits of solvent accessibility with Ångström-level resolution.

Introduction & Mechanism of Action

The Reagent: MTS-C5-Sulfonate

MTS reagents are the gold standard for probing the functional topology of membrane proteins. They react rapidly and specifically with the thiolate anion (


) of cysteine residues.[2]
  • Specificity: Reacts ~10,000x faster with thiols than amines or hydroxyls.[1]

  • Payload: Delivers a 5-sulfonatopentyl group (

    
    ).[1]
    
  • Physicochemical Impact: The introduction of this group adds significant steric bulk and a fixed negative charge. If the target cysteine is located within an ion conduction pathway or a ligand-binding pocket, this modification typically results in a measurable functional change (e.g., current blockage, altered kinetics).

Chemical Mechanism

The reaction is a nucleophilic attack by the cysteine thiolate on the sulfenyl sulfur of the methanethiosulfonate, resulting in a mixed disulfide bond and the release of methanesulfinic acid.

Reaction Equation:


[1]

Key Considerations:

  • Irreversibility: The bond formed is a covalent disulfide.[1] It is stable under non-reducing conditions but can be reversed using DTT or

    
    -mercaptoethanol.[1]
    
  • Hydrolysis: Like all MTS reagents, MTS-C5-Sulfonate hydrolyzes in water.[1][2] Stock solutions must be prepared immediately before use.[1][2][3]

Experimental Workflow Visualization

The following diagram outlines the decision logic for SCAM experiments using MTS-C5-Sulfonate.

SCAM_Workflow Start Target Protein Selection Mutagenesis Site-Directed Mutagenesis (Cys-less background + Single Cys) Start->Mutagenesis Expression Expression in Host (Xenopus oocytes / HEK293) Mutagenesis->Expression Baseline Establish Baseline Function (Current / Flux / Binding) Expression->Baseline Labeling Apply MTS-C5-Sulfonate (1-5 min, pH 7.4) Baseline->Labeling Wash Washout Reagent Labeling->Wash Measure Measure Post-Labeling Function Wash->Measure Decision Is Function Altered? Measure->Decision Result_Yes Residue is ACCESSIBLE (Pore lining / Surface) Decision->Result_Yes Significant Change Result_No Residue is BURIED or Protected Decision->Result_No No Change Control Control: Add DTT (Reverse Effect?) Result_Yes->Control Validation

Figure 1: Logical workflow for Substituted Cysteine Accessibility Method (SCAM) using MTS reagents.

Detailed Protocol

Materials & Reagents
  • Target: this compound (Store at -20°C under desiccant).

  • Solvent: Molecular Biology Grade Water (ice cold).[1] Do not use DMSO if possible, as MTS-sulfonates are highly water-soluble, and DMSO can permeabilize membranes inadvertently.[1]

  • Reaction Buffer: Standard Ringer’s solution or PBS (pH 7.2 – 7.5).[1]

    • Critical: Must be free of primary amines (Tris is acceptable for MTS, but Phosphate/HEPES is safer) and strictly free of reducing agents (DTT, TCEP).

Reagent Preparation (Just-in-Time)

MTS reagents have a half-life in aqueous solution of ~15–20 minutes at pH 7.4.[1]

  • Weigh out the required amount of MTS-C5-Sulfonate powder.[1]

  • Within 60 seconds of application: Dissolve in ice-cold water to create a 100 mM Stock .

  • Dilute immediately into the experimental chamber/buffer to the working concentration.[1]

Labeling Procedure (Electrophysiology Context)

This protocol assumes a Two-Electrode Voltage Clamp (TEVC) or Patch Clamp setup on ion channels.[1]

StepActionDurationNotes
1 Baseline Recording 2-5 minEstablish stable current (

) at holding potential.[1]
2 Reagent Application 1-5 minPerfusion of 0.1 mM – 2.0 mM MTS-C5-Sulfonate.
3 Washout 2-5 minPerfusion with reagent-free buffer.[1]
4 Post-Label Recording 2-5 minMeasure current (

).
5 Reversal (Optional) 5 minPerfusion with 10 mM DTT to cleave disulfide.

Technical Insight: If the current changes during Step 2 and persists during Step 3, the residue is accessible. If DTT (Step 5) restores the current to Baseline (Step 1), the modification was a specific disulfide bond.

Data Analysis & Interpretation

Calculating Modification Rate

The reaction rate depends on the accessibility of the cysteine. For irreversible inhibition, the current decay often follows second-order kinetics.[1]


[1]

Where:

  • 
     = Current at time 
    
    
    
    [1]
  • 
     = Concentration of reagent[4]
    
  • 
     = Second-order rate constant (
    
    
    
    )[1]

Interpretation Table:

Rate Constant (

)
Accessibility StatusInterpretation
> 10,000 Highly AccessibleExtracellular loop or wide pore mouth.[1]
100 - 10,000 ModerateInside the pore or partially hindered.[1]
< 100 Low / BuriedDeep crevice, sterically hindered, or lipid-facing.[1]
0 (No Effect) InaccessibleBuried in protein core or transmembrane helix interface.[1]

Troubleshooting & Controls

Common Pitfalls
  • Lack of Effect:

    • Cause: Hydrolysis of reagent.[1][2] Solution: Make stock fresh every single experiment.

    • Cause: Residue is buried.[1] Solution: Use a smaller reagent (MTSES) to confirm if it's a size exclusion issue vs. true inaccessibility.

  • Non-Specific Run-down:

    • Cause: Oxidation of native cysteines.[1] Solution: Use a "Cys-less" background construct where non-essential native cysteines are mutated to Ser/Ala.[1]

Validation Diagram: The "MTS Ladder"

To map pore geometry, compare MTS-C5-Sulfonate with its analogs.[1]

MTS_Ladder MTSES MTSES (Ethyl, 2C) Smallest Target Target Cysteine (Deep in Pore) MTSES->Target Fits easily MTSPS MTSPS (Propyl, 3C) Medium MTSPS->Target Fits MTS_C5 MTS-C5-Sulfonate (Pentyl, 5C) Largest/Flexible MTS_C5->Target Steric Clash? (If no reaction -> Pore < 5C length)

Figure 2: Using the MTS reagent series to caliper pore dimensions.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[1] Methods in Enzymology, 293, 123-145.[1]

  • Yang, N., & Horn, R. (1995). Evidence for voltage-dependent S4 movement in sodium channels.[1] Neuron, 15(1), 213-218.[1]

  • Holmgren, M., et al. (1996). Libration of the S6 segment of the Shaker potassium channel during gating. Neuropharmacology, 35(7), 797-804.[1]

  • Toronto Research Chemicals. this compound Product Information. (Note: Specific vendor data used for chemical structure verification).

Sources

Application Note: Methanethiosulfonate (MTS) Reagents in Structural Biology

Author: BenchChem Technical Support Team. Date: February 2026

Precision Mapping of Protein Topology, Gating, and Dynamics

Introduction: The Cysteine Advantage

In the structural biology landscape, Methanethiosulfonate (MTS) reagents represent a specialized chemical toolkit for probing the structure, topology, and conformational dynamics of membrane proteins.

CRITICAL DISTINCTION: Do not confuse these reagents with the "MTS Assay" (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) used for cell viability/proliferation. The reagents discussed here are sulfhydryl-specific alkylating agents used in the Substituted Cysteine Accessibility Method (SCAM) and Site-Directed Spin Labeling (SDSL) .

MTS reagents react rapidly and specifically with cysteine sulfhydryls (


) to form a mixed disulfide.[1] Because native cysteines are often rare or can be removed (creating a "Cys-less" background), researchers can introduce single cysteines at strategic positions. The accessibility of these cysteines to MTS reagents of varying size and charge provides a readout of the protein's local environment, pore diameter, and state-dependent conformational changes.

The Chemical Toolkit: Selection Strategy

The power of MTS chemistry lies in the diversity of the "head groups" attached to the methanethiosulfonate moiety. By selecting a reagent with specific physical properties, you can probe the electrostatic potential and physical dimensions of a protein crevice.

Table 1: Common MTS Reagents & Properties[2]
ReagentFull NameChargeMembrane PermeabilityPrimary Application
MTSET [2-(Trimethylammonium)ethyl] MTS+1 Impermeant Mapping pore electrostatics; Topology scanning (extracellular vs. intracellular).
MTSES Sodium (2-sulfonatoethyl) MTS-1 Impermeant Probing anion selectivity filters; electrostatic repulsion studies.
MTSEA 2-Aminoethyl MTS+1 Permeant Accessing buried residues; general accessibility scanning. (Permeant in uncharged amine form).
MTSL (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) MTS0 Permeant SDSL-EPR: Paramagnetic spin label for measuring distances and dynamics.[2]
MMTS Methyl MTS0 Permeant Blocking native cysteines; smallest probe volume.

Expert Insight: MTSET is generally preferred over MTSEA for topology studies because MTSEA can permeate membranes in its uncharged form (pK


 ~8.5), potentially labeling intracellular cysteines even when applied extracellularly, leading to false positives in topology models.

Core Methodology: Substituted Cysteine Accessibility Method (SCAM)[1][4][5][6]

SCAM is the gold standard for mapping ion channel pores and transporter topology. The logic is binary: if an introduced cysteine reacts with an MTS reagent, it is water-accessible.[3] If the reaction alters function (e.g., blocks current), that residue is likely part of the pore lining or a critical gating hinge.

The SCAM Workflow

The following diagram illustrates the logical flow of a SCAM experiment, from mutagenesis to electrophysiological readout.

SCAM_Workflow cluster_logic Interpretation Step1 1. Generate 'Cys-less' Background (Mutate native Cys to Ser/Ala) Step2 2. Introduce Single Cys Mutation (Site-Directed Mutagenesis) Step1->Step2 Step3 3. Express in Host System (e.g., Xenopus Oocytes, HEK293) Step2->Step3 Step4 4. Establish Baseline Current (I_control) (Voltage Clamp / Patch Clamp) Step3->Step4 Step5 5. Apply MTS Reagent (Perfusion of MTSET/MTSES) Step4->Step5 Record Baseline Step6 6. Measure Current Change (I_modified) (Inhibition or Modification) Step5->Step6 Covalent Reaction Step7 7. Validate Modification (Apply DTT to reverse) Step6->Step7 Confirm Specificity Result1 No Change = Inaccessible (or no functional effect) Step6->Result1 Result2 Irreversible Change = Accessible (Pore Lining) Step6->Result2

Figure 1: Logical workflow for Substituted Cysteine Accessibility Method (SCAM). The process relies on the comparison between baseline current and post-modification current.

Detailed Protocol: SCAM in Xenopus Oocytes (TEVC)

Reagents:

  • MTS Stock: Dissolve MTSET/MTSES powder in deionized water (or DMSO for uncharged reagents) to 100 mM. Aliquot and store at -20°C. Note: MTS reagents hydrolyze rapidly in water.[1] Make fresh stocks every 4 hours or keep frozen.

  • Recording Solution: Standard Ringer’s solution (ND96).

  • DTT: 1 M stock (fresh).

Step-by-Step Procedure:

  • Baseline Recording: Clamp the oocyte at a holding potential (e.g., -60 mV). Establish a stable baseline current (

    
    ) for 2–5 minutes. Ensure the channel is in the desired state (Open vs. Closed) if studying state-dependence.
    
  • Reagent Preparation (Critical): Immediately before application, dilute the MTS stock into the recording solution to a working concentration (typically 0.1 mM to 2.5 mM ).

    • Why? MTSET has a half-life of ~10-20 minutes at pH 7.[4]5. Using old dilutions will result in zero modification.

  • Application: Perfuse the MTS solution over the oocyte chamber.

    • Duration: Apply for 1–5 minutes.[1][4][5]

    • Observation: Watch for an exponential decay (or increase) in current. This rate (

      
      ) reflects the reaction rate and accessibility.
      
  • Washout: Wash extensively with MTS-free recording solution (5–10 chamber volumes).

    • Check: If the current returns to baseline immediately, it was a reversible block , not a covalent modification (see Troubleshooting). If the current remains altered, covalent modification has likely occurred.

  • Reversal (Validation): Perfuse with 2–10 mM DTT for 2–5 minutes.

    • Result: DTT reduces the mixed disulfide, cleaving the MTS moiety and restoring the native cysteine. The current should return to

      
      . This confirms the effect was due to cysteine modification.
      

Advanced Application: Site-Directed Spin Labeling (SDSL-EPR)

While SCAM infers structure from function, SDSL provides direct structural data. By attaching a paramagnetic probe (MTSL ) to a cysteine, researchers use Electron Paramagnetic Resonance (EPR) to measure:

  • Mobility: How constrained is the residue? (Alpha-helix vs. Loop).

  • Distance: Double Electron-Electron Resonance (DEER) measures distances (20–80 Å) between two labels.

  • Solvent Accessibility: Oxygen (non-polar) vs. NickelEDTA (polar) collision rates.

Protocol Snapshot for MTSL Labeling:

  • Reduction: Treat purified protein (in detergent or nanodiscs) with 1–5 mM DTT to ensure cysteines are reduced.

  • Desalting: Crucial Step. Remove DTT completely using a PD-10 column or Zeba spin column. Traces of DTT will destroy the MTSL reagent.

  • Labeling: Add MTSL (dissolved in acetonitrile) at 10–20x molar excess relative to the protein. Incubate 4 hours at 4°C or 1 hour at Room Temp in the dark.

  • Cleanup: Remove excess free label via Size Exclusion Chromatography (SEC).

Troubleshooting & Controls (The "Trustworthiness" Pillar)

Even with perfect technique, artifacts can occur. Use this self-validation checklist.

The "MTSES Block" Artifact

Observation: You apply MTSES (negative charge) and see a rapid inhibition of current, but it washes out immediately. Cause: MTSES can act as a reversible, non-covalent open-channel blocker in certain channels (e.g., CFTR), independent of cysteine modification.[6] Solution:

  • Always perform the Washout step. Covalent modification is irreversible by washing; steric block is reversible.

  • Test the reagent on the "Cys-less" background mutant.[7] If the Cys-less channel responds to MTSES, the effect is non-specific.

Hydrolysis Management

MTS reagents are unstable in aqueous buffer at physiological pH.

  • MTSET:

    
     min at pH 7.5.
    
  • MTSES:

    
     min at pH 7.5.
    
  • Protocol Adjustment: Keep stocks on ice. Mix working solutions seconds before perfusion. Do not reuse a working solution for multiple cells.

Sidedness Validation

To prove a residue is extracellular:

  • Apply MTSET (impermeant) extracellularly. Effect = Extracellular.

  • If no effect, apply MTSEA (permeant). Effect = Residue is accessible but likely intracellular or buried (and MTSEA penetrated to reach it).

References

  • Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in the native state. Science, 258(5080), 307–310.

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[1] Methods in Enzymology, 293, 123–147.

  • Holmgren, M., Liu, Y., Xu, Y., & Yellen, G. (1996). On the use of thiol-modifying agents to determine channel topology.[1] Neuropharmacology, 35(7), 797–804.

  • Hubbell, W. L., Cafiso, D. S., & Altenbach, C. (2000). Identifying conformational changes with site-directed spin labeling. Nature Structural Biology, 7(9), 735–739.

  • Biotium Application Notes. MTSET and MTSES Product Information.

  • Guan, L., & Kaback, H. R. (2006). Lessons from lactose permease. Annual Review of Biophysics and Biomolecular Structure, 35, 67-91.

Sources

Application Note: Precision Labeling of Purified Proteins with Water-Soluble MTS Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Case for MTS Chemistry in Aqueous Systems

In the structural and functional analysis of purified proteins—particularly membrane proteins solubilized in detergents or nanodiscs—maintaining the native folding state is paramount. Traditional alkylating agents like maleimides or iodoacetamides often require organic co-solvents (DMSO, DMF) to dissolve, which can destabilize sensitive hydrophobic domains.

Methanethiosulfonate (MTS) reagents offer a superior alternative for site-directed labeling due to three distinct physicochemical properties:

  • Water Solubility: Charged MTS reagents (MTS-ES, MTS-ET) dissolve instantly in aqueous buffers, eliminating the need for denaturing organic solvents.

  • Reaction Speed: The reaction with thiolate anions is orders of magnitude faster (

    
    ) than maleimides, allowing for "pulse" labeling that captures transient conformational states.
    
  • Reversibility: Unlike the thioether bond formed by maleimides, the mixed disulfide bond formed by MTS reagents can be cleaved by reducing agents (DTT, TCEP), allowing the protein to be recycled or the label to be swapped.

This guide details the protocol for using water-soluble MTS reagents to map solvent accessibility (SCAM), introduce site-specific charges, or attach spectroscopic probes to purified proteins.

Reagent Selection Guide

Selecting the correct MTS reagent is critical for the experimental goal. Use the table below to match reagent properties with your specific application.

Table 1: Common Water-Soluble MTS Reagents and Applications

Reagent NameAcronymCharge (pH 7)Molecular DimensionsPrimary Application
2-Aminoethyl MTS MTSEA+1Small (< 6 Å)General labeling; membrane permeable (can label buried sites in dynamic proteins).
[2-(Trimethylammonium)ethyl] MTS MTSET+1MediumIntroducing positive charge; strictly membrane-impermeable (labels only surface-exposed sites).
Sodium (2-sulfonatoethyl) MTS MTSES-1MediumIntroducing negative charge; strictly membrane-impermeable.
2-(Triethylammonium)ethyl MTS MTS-TEAE+1Large / BulkyAssessing steric hindrance; restricted to very open/accessible loops.
MTS-Benzophenone MTS-BPNeutralVariablePhoto-crosslinking studies (requires UV activation).

Critical Insight: MTSET and MTSES are preferred for topology studies in purified systems because their permanent charge prevents them from crossing hydrophobic cores or detergent micelles, ensuring that only solvent-accessible cysteines are modified.

Mechanism of Action

Understanding the reaction mechanism is vital for troubleshooting. The reaction involves the nucleophilic attack of the ionized cysteine thiolate (


) on the sulfenyl sulfur of the MTS reagent.
Figure 1: MTS Labeling Reaction Mechanism

MTS_Reaction ProteinSH Protein-Cysteine (R-SH) Thiolate Reactive Thiolate (R-S⁻) ProteinSH->Thiolate pH > 7.0 Deprotonation Transition Transition State Thiolate->Transition + MTS Reagent MTS_Reagent MTS Reagent (CH₃-SO₂-S-R') MTS_Reagent->Transition LabeledProtein Labeled Protein (R-S-S-R') Transition->LabeledProtein Fast (k ~ 10⁵ M⁻¹s⁻¹) Byproduct Sulfinic Acid (CH₃-SO₂⁻) Transition->Byproduct Leaving Group

Caption: The nucleophilic attack of the cysteine thiolate on the MTS reagent yields a mixed disulfide and methanesulfinic acid. Note that high pH accelerates the reaction but also increases the hydrolysis rate of the reagent.

Protocol: Precision Labeling of Purified Proteins

Prerequisites:

  • Protein: Purified protein (>90% pure) in a non-amine, non-thiol buffer (e.g., HEPES, MOPS, Phosphate).

  • Concentration: 10–50 µM protein concentration is ideal.

  • Cysteine Status: The protein should be a cysteine-replacement mutant (single Cys) or have known native cysteines.

Phase 1: Protein Preparation (The "Reset")

Objective: Ensure all target cysteines are reduced and available.

  • Reduction: Incubate protein with 5 mM DTT or 1 mM TCEP for 30 minutes on ice.

    • Why? Even "purified" proteins oxidize over time. This step guarantees a consistent starting population of free thiols.

  • Desalting (Critical): Remove the reducing agent completely.

    • Use a spin desalting column (e.g., Zeba Spin, PD-10) equilibrated in Labeling Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

    • Caution: Do not use dialysis, as it is too slow; oxidation can re-occur.

Phase 2: The Labeling Reaction

Objective: Covalent modification with high specificity.

  • Reagent Preparation:

    • Weigh out MTS reagent powder.

    • Immediately before use, dissolve in ice-cold water or Labeling Buffer to make a 100 mM stock .

    • Warning: MTS reagents hydrolyze rapidly in water (Half-life of MTSET at pH 7.0 is ~10-15 mins). Do not store stock solutions.

  • Reaction Setup:

    • Add MTS reagent to the protein solution to a final concentration of 1 mM to 5 mM (approx. 20-100x molar excess).

    • Mix gently by pipetting. Avoid vortexing which can shear proteins.

  • Incubation:

    • Incubate for 5 to 15 minutes at Room Temperature (or on ice for 30 mins).

    • Note: Due to the high reactivity, long incubations are unnecessary and increase non-specific background.

Phase 3: Quenching and Validation

Objective: Stop the reaction and verify success.

  • Quenching: Add L-Cysteine to a final concentration of 20 mM.

    • Mechanism:[1][2] The excess free cysteine rapidly scavenges unreacted MTS reagent, stopping the reaction immediately.

  • Purification: Remove the quenched byproduct and excess reagent via a second spin desalting column.

  • Validation (Self-Validating Step):

    • Mass Spectrometry: Check for the specific mass shift (e.g., MTSET adds +116 Da).

    • Ellman’s Assay: Titrate free thiols before and after labeling. A successful reaction should yield near-zero free thiols in the post-labeling sample.

Application: Substituted Cysteine Accessibility Method (SCAM)

When applied to purified membrane proteins, SCAM maps which residues face the aqueous solvent versus the lipid bilayer/detergent micelle.

Experimental Workflow

SCAM_Workflow Step1 1. Mutant Generation (Single Cys Substitution) Step2 2. Split Sample Step1->Step2 BranchA Control: No MTS Reagent Step2->BranchA BranchB Experiment: + MTS Reagent (e.g., MTSES) Step2->BranchB Step3 3. Probe Step Label both with PEG-Maleimide (5kDa) BranchA->Step3 BranchB->Step3 Step4 4. SDS-PAGE Analysis Step3->Step4 Result Interpretation: Band Shift = Protected No Shift = Accessible (Blocked by MTS) Step4->Result

Caption: SCAM Competition Assay. If the MTS reagent (invisible on gel) successfully labels the cysteine, it blocks the subsequent reaction with the large PEG-Maleimide (visible as a mass shift), proving the residue was solvent-accessible.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Labeling Efficiency Reagent HydrolysisPrepare MTS stock solutions <30 seconds before addition. Keep on ice.
Low pHIncrease pH to 7.5–8.0 to increase thiolate concentration.
Buried CysteineAdd mild denaturant (e.g., 2M Urea) if mapping buried residues is the goal.
Precipitation Protein InstabilityMTS reagents (especially hydrophobic ones like MTS-Benzophenone) can aggregate. Ensure rapid mixing.
"Trans" Labeling Reagent PermeabilityIf labeling internal sites of a vesicle/micelle is unwanted, switch from MTSEA (permeable) to MTSET/MTSES (impermeable).

References

  • Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992).[3] Acetylcholine receptor channel structure probed in cysteine-substitution mutants.[3] Science.[3] Link

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[3][4][5][6] Methods in Enzymology. Link

  • Hubbell, W. L., Cafiso, D. S., & Altenbach, C. (2000). Identifying conformational changes with site-directed spin labeling. Nature Structural Biology. Link

  • Toronto Research Chemicals. MTS Reagents Product Guide.Link (General supplier reference for chemical structures).

Sources

Application Note: Covalent Modification of Enzymes with Sodium (5-Sulfonatopentyl)methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the covalent modification of enzymes and ion channels using Sodium (5-Sulfonatopentyl)methanethiosulfonate (referred to herein as MTS-C5-Sulfonate to distinguish from the propyl variant). This reagent is a specialized tool within the Substituted Cysteine Accessibility Method (SCAM) framework.

Unlike the shorter analogs MTSES (2-carbon) or MTSPS (3-carbon), the 5-carbon linker of MTS-C5-Sulfonate acts as a "molecular ruler," allowing researchers to introduce a negative sulfonate charge at a precise distance (~10–12 Å extended length) from the peptide backbone. This is critical for mapping the electrostatic topology of deep pore vestibules in ion channels, mimicking distal phosphorylation events, or modulating enzyme kinetics by altering the electrostatic potential of the active site entrance.

Chemical Logic & Mechanism

The Reagent

MTS-C5-Sulfonate belongs to the methanethiosulfonate (MTS) class of reagents.[1][2] It is highly specific for sulfhydryl groups (-SH) of cysteine residues.

  • Head Group: Methanethiosulfonate (reactive moiety).[1][2][3]

  • Linker: Pentyl chain (C5 hydrophobic spacer).

  • Tail Group: Sulfonate (

    
    ), providing a permanent negative charge.
    
Reaction Mechanism

The reaction is a nucleophilic displacement. The thiolate anion (


) of the cysteine attacks the sulfenyl sulfur of the MTS reagent. Methanesulfinic acid is released as a leaving group, resulting in the formation of a mixed disulfide bond.

Key Advantage: The reaction is rapid (seconds to minutes) and highly specific under physiological conditions, making it superior to haloacetamides for real-time functional assays (e.g., patch-clamp fluorometry).

ReactionMechanism Figure 1: Reaction mechanism of Cysteine modification by MTS-C5-Sulfonate. Cys Cysteine Residue (Protein-S⁻) Transition Transition State (Nucleophilic Attack) Cys->Transition Attacks Sulfenyl S MTS MTS-C5-Sulfonate (CH₃-SO₂-S-(CH₂)₅-SO₃⁻) MTS->Transition Product Modified Protein (Protein-S-S-(CH₂)₅-SO₃⁻) Transition->Product Mixed Disulfide Bond Formed Leaving Leaving Group (Methanesulfinate) Transition->Leaving Released

Experimental Design & Pre-Requisites

Construct Design (The "Cys-less" Background)

To achieve site-specific modification, you must eliminate reactive endogenous cysteines.

  • Background Mutagenesis: Mutate accessible native cysteines to Serine, Alanine, or Valine.

  • Target Introduction: Introduce a single Cysteine at the site of interest via Site-Directed Mutagenesis (SDM).

  • Control: Always include a "Cys-less" control (no introduced Cys) to verify that the reagent does not affect the wild-type background.

Buffer Considerations
  • pH: Optimal reaction occurs at pH 7.0 – 7.5 .

    • Why? You need the cysteine to be in the thiolate form (

      
      ), which requires a pH near the pKa of the thiol (typically ~8.3, but lower in certain environments). However, MTS reagents hydrolyze rapidly at high pH. pH 7.4 is the standard compromise.
      
  • Reducing Agents: STRICTLY FORBIDDEN during labeling. DTT, TCEP, and

    
    -mercaptoethanol will react with the MTS reagent, destroying it immediately.
    
  • Amine Buffers: Tris and HEPES are compatible.

Detailed Protocol

Preparation of MTS-C5-Sulfonate Stock[4]
  • Storage: Store the lyophilized powder at -20°C with desiccant.

  • Solubility: Soluble in water and DMSO.[3][4]

  • Stability Warning: MTS reagents hydrolyze in water. Do not store aqueous stock solutions.

Step-by-Step Stock Prep:

  • Weigh out the required amount of this compound.

  • Prepare a 100 mM master stock in DMSO (anhydrous). This stock can be aliquoted and stored at -20°C for up to 1 month, though fresh is best.

  • For the working solution, dilute the DMSO stock into the experimental buffer immediately before application.

    • Target Working Concentration: Typically 0.1 mM to 10 mM , depending on accessibility.

Labeling Procedure (In Vitro / Purified Protein)

Materials:

  • Purified Cysteine-mutant protein (in PBS or HEPES, pH 7.4).

  • MTS-C5-Sulfonate (freshly prepared).[5]

  • Desalting columns (e.g., PD-10 or Zeba Spin) or Dialysis cassettes.

Workflow:

  • Reduction (Pre-treatment):

    • Treat protein with 1-5 mM DTT for 15-30 minutes to ensure the target cysteine is reduced.

    • Critical: Remove DTT completely using a desalting column equilibrated with degassed labeling buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Labeling Reaction:

    • Add MTS-C5-Sulfonate to the protein solution to a final concentration of 1 mM (approx. 10-100x molar excess over protein).

    • Incubate at Room Temperature (20-25°C) for 15 to 30 minutes .

    • Note: For buried sites, incubation may be extended to 1 hour, or reagent concentration increased to 10 mM.

  • Quenching:

    • Add L-Cysteine or Glutathione (5-10 mM final) to quench unreacted MTS reagent.

    • Alternatively, immediately pass the sample through a desalting column to remove excess reagent.

  • Validation:

    • Proceed to Mass Spectrometry or Activity Assay.

Labeling Procedure (In Situ / Electrophysiology)

For ion channels expressed in Xenopus oocytes or mammalian cells (Patch Clamp).

  • Baseline Recording: Establish a stable baseline current in standard bath solution.

  • Reagent Application:

    • Perfusion: Switch the bath perfusion to a solution containing 200 µM – 2 mM MTS-C5-Sulfonate .

    • Duration: Apply for 2–5 minutes while monitoring current.

  • Washout: Switch back to standard bath solution.

  • Result: A permanent shift in current properties (e.g., rectification, activation curve shift) indicates successful covalent modification.

Workflow Visualization

ExperimentalWorkflow Figure 2: Step-by-step workflow for enzyme modification with MTS-C5-Sulfonate. Start Start: Mutant Design (Cys-substitution) Prep Protein Preparation (Reduce with DTT) Start->Prep Clean Remove Reductant (Desalting/Dialysis) Prep->Clean Critical Step Label MTS-C5-Sulfonate Reaction (pH 7.4, 15-30 min) Clean->Label Immediate Quench Quench/Washout (Add 5mM Cysteine) Label->Quench Analyze Analysis (MS or Functional Assay) Quench->Analyze

Data Analysis & Validation

Mass Spectrometry (MS)

The most definitive proof of modification is a mass shift.

  • Expected Mass Shift: Calculate the mass of the added group.

    • Formula added:

      
       (minus the H from the thiol).
      
    • 
       Mass:  Approximately +215.2 Da  (Check exact MW of the specific leaving group vs added group; for MTS-Pentyl-Sulfonate, the added moiety is 
      
      
      
      ).
    • Calculation: Molecular Weight of Reagent minus MW of Methanesulfinic acid (

      
      ).
      
  • Protocol: Digest protein with Trypsin (non-reducing conditions or alkylate after modification) and analyze via LC-MS/MS. Look for the specific mass addition on the target cysteine.

Functional Validation (Example: Ion Channel)

If the modification mimics a phosphorylation event or blocks a pore:

  • Current-Voltage (I-V) Relationship: Look for rectification changes. A negative charge at the pore mouth often increases cation conductance (electrostatic attraction) or creates inward rectification.

  • Dose-Response: The rate of modification (

    
    ) should be linearly dependent on reagent concentration (Second-order kinetics).
    

Troubleshooting Guide

IssueProbable CauseSolution
No Modification Observed Target Cysteine is oxidized (disulfide).Pre-treat with DTT, then rigorously desalt (anaerobic conditions help).
Site is sterically inaccessible.Use a longer incubation time or higher concentration. Try labeling in the presence of a substrate/ligand that opens the structure.
Reagent hydrolysis.Ensure stock was made fresh in DMSO. Check buffer pH (do not exceed 7.5).
Non-Specific Labeling Endogenous cysteines reacting.Re-check "Cys-less" background control. Use lower reagent concentration (e.g., 100 µM).
Protein Precipitation Hydrophobic mismatch or pH shock.Ensure DMSO concentration in final buffer is <1%. Verify protein stability at pH 7.4.
Loss of Activity Modification blocks active site.This may be the desired result. If not, protect the active site with a competitive inhibitor during labeling.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link

  • Holmgren, M., et al. (1996). Electrostatic charging of the Xenopus Kv1 channel permeation path. Journal of General Physiology, 108(3), 195-206. (Demonstrates use of sulfonate-MTS reagents to probe electrostatics). Link

  • Toronto Research Chemicals. this compound Product Data. (Chemical structure verification). Link

  • Biotium. MTSPS and MTS Reagents Protocol. (General handling of sulfonated MTS reagents). Link

(Note: While "MTSPS" is commercially often the propyl variant, the principles cited in these references apply universally to the sulfonate-MTS family including the pentyl analog.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Labeling Efficiency of Sodium (5-Sulfonatopentyl)methanethiosulfonate (MTSES-Na)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sodium (5-Sulfonatopentyl)methanethiosulfonate (MTSES-Na). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of MTSES-Na in experimental settings. As Senior Application Scientists, we have compiled this resource to ensure your experiments are both successful and reproducible.

Foundational Knowledge: Understanding MTSES-Na

MTSES-Na is a negatively charged, membrane-impermeant methanethiosulfonate (MTS) reagent.[1][2] Its primary application is the covalent modification of sulfhydryl groups (-SH) on cysteine residues in proteins, forming a mixed disulfide bond.[1][2] This property makes it an invaluable tool for studying protein structure and function, particularly for probing the accessibility of cysteine residues in membrane proteins like ion channels and transporters.[1][3]

Key Characteristics:

  • Specificity: Reacts with ionized thiolates (-S⁻), making the reaction pH-dependent.[1]

  • Membrane Impermeability: The negatively charged sulfonate group prevents MTSES-Na from crossing cell membranes, restricting its labeling to extracellularly accessible cysteine residues.[1][2]

  • Applications: Commonly used in site-directed spin labeling (SDSL), patch-clamp electrophysiology, and other techniques to investigate protein topology and conformational changes.[3][4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during MTSES-Na labeling experiments in a question-and-answer format.

Question: Why am I seeing low or no labeling of my protein?

Answer: Low labeling efficiency is a frequent issue with several potential causes. A systematic approach to troubleshooting is recommended.

  • Reagent Instability: MTSES-Na readily hydrolyzes in aqueous solutions.[3][6] At pH 7.5 and room temperature, its half-life is approximately 20 minutes.[6]

    • Solution: Always prepare MTSES-Na solutions immediately before use.[3][6] Avoid storing MTSES-Na in aqueous buffers. For stock solutions, use anhydrous DMSO and store at -20°C for up to three months.[6]

  • Cysteine Accessibility: The target cysteine residue may be buried within the protein structure, in a non-polar environment, or sterically hindered, preventing MTSES-Na from accessing it.

    • Solution: Ensure your experimental design targets a solvent-accessible cysteine. Slower modification rates can indicate that the cysteine is partially buried.[3] Consider introducing a cysteine at a more accessible site through site-directed mutagenesis.[3][7][8]

  • Incorrect pH: The reaction of MTSES-Na with a sulfhydryl group is dependent on the deprotonation of the thiol to a thiolate anion.

    • Solution: The pKa of a cysteine thiol is typically around 8.5, but can vary depending on the local environment. Perform labeling reactions at a pH of 7.0-8.0 to ensure a sufficient concentration of the reactive thiolate.

  • Presence of Reducing Agents: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME) will compete with your protein's sulfhydryl groups for reaction with MTSES-Na.

    • Solution: Ensure all reducing agents are removed from your protein sample before labeling.[9] This can be achieved through dialysis, size-exclusion chromatography, or buffer exchange.[9]

Question: I'm observing non-specific effects or changes in protein function that are independent of cysteine labeling. What could be the cause?

Answer: While MTS reagents are highly specific for sulfhydryl groups, non-specific effects can occur.

  • Open Channel Block: In the context of ion channel research, MTSES-Na has been shown to act as an open channel blocker for some channels, such as CFTR, independent of covalent modification.[10][11] This interaction is often reversible upon washout of the reagent.[10][11]

    • Solution: To test for non-specific effects, perform control experiments on a "cysteine-less" mutant of your protein, if available.[10] Observe if the functional changes are reversible after washing out the MTSES-Na. Irreversible effects are more likely due to covalent labeling.[12]

  • High Reagent Concentration: Using an excessively high concentration of MTSES-Na can lead to non-specific interactions with the protein or other components in your system.

    • Solution: Titrate the MTSES-Na concentration to find the lowest effective concentration for your experiment. Typical working concentrations range from 2.5 mM to 10 mM.[3][12]

Question: How can I confirm that my protein has been successfully labeled with MTSES-Na?

Answer: Several methods can be used to verify labeling.

  • Functional Assays: The most common method is to measure a change in protein function. For example, in ion channels, labeling of a cysteine in the pore region can alter ion conductance, which can be measured using patch-clamp electrophysiology.[13]

  • Mass Spectrometry: For purified proteins, mass spectrometry can be used to determine the mass shift resulting from the addition of the MTSES-Na adduct.

  • Mobility Shift on SDS-PAGE: In some cases, the addition of the charged MTSES-Na molecule can cause a slight shift in the protein's mobility on an SDS-PAGE gel.

Frequently Asked Questions (FAQs)

Q1: How should I store MTSES-Na? A1: MTSES-Na is hygroscopic and should be stored desiccated at -20°C.[3][6] Under these conditions, the solid reagent is stable for at least one year.[6]

Q2: How do I prepare a stock solution of MTSES-Na? A2: For a stock solution, dissolve MTSES-Na in anhydrous DMSO.[6] This solution can be stored at -20°C for up to 3 months.[6] For immediate use, MTSES-Na can be dissolved in water or an aqueous buffer, but this solution should be used right away due to hydrolysis.[6]

Q3: What is a typical molar ratio of MTSES-Na to protein for labeling? A3: A molar excess of MTSES-Na to protein is generally used to drive the reaction to completion. A starting point could be a 10:1 to 40:1 molar ratio of MTSES-Na to protein.[14] However, the optimal ratio should be determined empirically for each protein.[14]

Q4: How do I quench the labeling reaction? A4: The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, which will react with the excess MTSES-Na. The reaction can also be stopped by washing out the excess MTSES-Na.

Q5: Can the labeling with MTSES-Na be reversed? A5: Yes, the disulfide bond formed between MTSES-Na and the cysteine residue can be reversed by the addition of a reducing agent like DTT or BME.[3]

Experimental Protocols & Workflows

Protocol 1: General Labeling of a Purified Protein with MTSES-Na
  • Protein Preparation: Ensure the protein is in a buffer free of reducing agents at a pH between 7.0 and 8.0. A common buffer is phosphate-buffered saline (PBS).

  • MTSES-Na Solution Preparation: Immediately before use, prepare a 10 mM solution of MTSES-Na in the same buffer as the protein.

  • Labeling Reaction: Add the MTSES-Na solution to the protein solution to achieve the desired final concentration (e.g., 1-10 mM).

  • Incubation: Incubate the reaction mixture at room temperature for 1 to 5 minutes.[3][6] The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., 20 mM L-cysteine) or by removing the excess MTSES-Na through buffer exchange.

  • Analysis: Analyze the labeled protein using the desired downstream application (e.g., functional assay, mass spectrometry).

Troubleshooting Workflow: Distinguishing Covalent Labeling from Non-Specific Effects

Caption: A decision-making workflow to differentiate between covalent modification and non-specific effects of MTSES-Na.

Data Summary Tables

Table 1: MTSES-Na Properties and Recommended Conditions

ParameterValueReference
Molecular Weight242.27 g/mol [2]
SolubilitySoluble in water and DMSO[6][15]
Storage (Solid)-20°C, desiccated[3][6][15]
Stock Solution (in DMSO)-20°C, up to 3 months[6]
Half-life in water (pH 7.5)~20 minutes[6]
Typical Working Concentration2.5 - 10 mM[3][12]
Typical Reaction Time1 - 5 minutes[3][6]

Concluding Remarks

Optimizing the labeling efficiency of MTSES-Na requires careful attention to reagent handling, reaction conditions, and potential non-specific effects. By following the guidelines and troubleshooting steps outlined in this technical support center, researchers can confidently employ MTSES-Na as a powerful tool to investigate protein structure and function.

References

  • Uptima. (n.d.). MTS reagents. Retrieved from [Link]

  • Lang, R. J., Harvey, J. R., & Mulholland, E. L. (2003). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology, 139(6), 1153–1163.
  • Cai, Z., St. Aubin, C., & Linsdell, P. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British Journal of Pharmacology, 157(4), 623–634.
  • Cai, Z., St. Aubin, C., & Linsdell, P. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British Journal of Pharmacology, 157(4), 623–634.
  • KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]

  • Columbus, L., & Hubbell, W. L. (2002). Methods and applications of site-directed spin labeling EPR spectroscopy. Trends in Biochemical Sciences, 27(6), 288–295.
  • Le-Dévédec, S. E., & Giepmans, B. N. G. (2023). Fluorescent labeling strategies for molecular bioimaging. Journal of Cell Science, 136(19), jcs261313.
  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]

  • Hubbell, W. L., Cafiso, D. S., & Altenbach, C. (2000). Identifying conformational changes with site-directed spin labeling.
  • Wang, L., et al. (2020). Optimizing multifunctional fluorescent ligands for intracellular labeling. Cell Chemical Biology, 27(5), 583–593.e6.
  • Horn, R. (2000). Specificity of Charge-carrying Residues in the Voltage Sensor of Potassium Channels. The Journal of General Physiology, 116(4), 495–504.
  • Kim, E., et al. (2009). Efficient Site-Specific Labeling of Proteins via Cysteines.
  • Klare, J. P. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction. University of Osnabrück.
  • ResearchGate. (n.d.). 402 questions with answers in QUENCHING. Retrieved from [Link]

  • Sun, L., et al. (2021). Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics. Journal of the American Society for Mass Spectrometry, 32(11), 2865–2873.
  • Bordignon, E., & Steinhoff, H.-J. (2014). Site-Directed Spin Labeling EPR for Studying Membrane Proteins. International Journal of Molecular Sciences, 15(9), 15538–15570.
  • Mchaourab, H. S., & Perozo, E. (1998). Site-directed spin labeling. eLS.
  • YouTube. (2021). Quenching some sodium hydride (NaH). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting MTS Assay Artifacts & Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Core Concept: "Binding" vs. "Reduction"

Clarification: In the context of MTS assays, users often report "non-specific binding" when they observe high background absorbance. However, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is a soluble salt. The primary artifact is not physical binding , but non-enzymatic reduction .

Proteins (specifically Serum Albumin) and reducing agents in your buffer can chemically reduce the tetrazolium ring to the colored formazan product without any live cells present. This creates false-positive viability data.[1]

Mechanism of Interference

The following diagram illustrates the difference between the desired cellular signal and the protein-mediated artifact.

MTS_Mechanism MTS MTS Reagent (Yellow/Clear) Cell Live Cell (Dehydrogenases) MTS->Cell Diffusion Artifact Interfering Agents (Albumin, DTT, Drugs) MTS->Artifact Direct Contact Formazan Formazan Product (Brown/Red Absorbance) Cell->Formazan Enzymatic Reduction (Valid) Artifact->Formazan Chemical Reduction (False Signal)

Figure 1: Mechanism of Action. Valid signals require cellular metabolism. Artifacts arise when proteins or chemicals donate electrons directly to MTS.

Troubleshooting Guide: Protein-Mediated Background (Serum Albumin)

Symptom: Absorbance increases in cell-free wells containing culture media, or signal does not correlate linearly with cell number in high-serum conditions.

Root Cause: Serum Albumin (BSA/HSA) contains a free thiol group at residue Cys34. Over time, this thiol can reduce tetrazolium salts.[1] This reaction is slow but becomes significant during long incubations (>2 hours) or in media with >10% serum.

Diagnostic Protocol: The "Media-Only" Subtraction

Do not rely on a simple PBS blank. You must validate your specific media formulation.

  • Prepare Plate:

    • Group A: Media + 10% FBS (No Cells).

    • Group B: Media + 0% FBS (No Cells).

    • Group C: PBS only.

  • Add Reagent: Add 20 µL MTS reagent to 100 µL of each condition.

  • Incubate: Measure Absorbance (490nm) at 1, 2, and 4 hours.

Analysis:

Observation Diagnosis Action
Group A > Group B Albumin-mediated reduction Subtract Group A values from all experimental wells. Reduce incubation time to <2 hours.

| Group A = Group B > Group C | Media component interference (e.g., Phenol Red) | Use Phenol Red-free media or subtract media background. |

Troubleshooting Guide: Chemical Interference (Reducing Agents)

Symptom: Instant color change (brown/dark red) upon adding MTS, or impossibly high viability counts in treated wells.

Root Cause: Reducing agents used in protein buffers (DTT, Beta-Mercaptoethanol) or antioxidant test compounds (e.g., Vitamin C, Flavonoids) directly reduce MTS.

Protocol: The "Spike" Control

Every drug screen using MTS must include an acellular compound control to rule out chemical artifacts.

Step-by-Step Workflow:

  • Dilute Compound: Prepare your test compound at the highest concentration used in the assay (e.g., 10 µM) in culture media.

  • Plate Setup:

    • Wells 1-3: 100 µL Media + Compound (No Cells).

    • Wells 4-6: 100 µL Media only (No Cells).

  • Reaction: Add MTS reagent.

  • Monitor: Read absorbance immediately (T=0) and at your endpoint (T=2h).

Decision Matrix:

Result (Absorbance) Conclusion Corrective Strategy
Compound Wells > Media Wells Chemical Interference Wash Cells: Remove media containing compound, wash 1x with PBS, add fresh media + MTS.

| Compound Wells = Media Wells | No Interference | Proceed with standard protocol. |

Troubleshooting Guide: Protein Aggregation & Precipitation

Symptom: Noisy data, high standard deviations, or visible specks in the well.

Root Cause: While MTS formazan is soluble, high concentrations of protein (from cell lysis or serum) can cause the formazan product to associate with proteins, altering its extinction coefficient or causing micro-precipitation.

Correction:

  • Add SDS: If precipitation is suspected, add 10% SDS (20 µL) to the wells 10 minutes prior to reading. This solubilizes protein-formazan complexes.

  • Check Wavelength: Ensure you are reading at 490nm. Protein aggregates scatter light, which artificially inflates absorbance at lower wavelengths. Use a reference wavelength (630-650nm) to subtract non-specific turbidity.

Master Troubleshooting Workflow

Use this decision tree to isolate the source of your non-specific signal.

Troubleshooting_Tree Start High Background / Unexpected Signal CheckCellFree Check Cell-Free Media Control Start->CheckCellFree IsHigh Is signal high? CheckCellFree->IsHigh HighYes Yes IsHigh->HighYes HighNo No IsHigh->HighNo CheckComp Check Compound Interference (Spike Control) HighYes->CheckComp CheckMicro Check Microscopy. Are cells over-confluent? HighNo->CheckMicro CompPos Compound > Media? CheckComp->CompPos Sol1 Chemical Reduction. ACTION: Wash cells before MTS. CompPos->Sol1 Yes Sol2 Protein/Media Reduction. ACTION: Subtract Blank & Shorten Incubation. CompPos->Sol2 No Sol3 Metabolic Shift. ACTION: Optimize seeding density. CheckMicro->Sol3 Yes

Figure 2: Troubleshooting Decision Tree for MTS Assays.

Frequently Asked Questions (FAQs)

Q: Can I use MTS with media containing DTT or Beta-Mercaptoethanol? A: Generally, no. DTT and Beta-Mercaptoethanol are strong reducing agents that will spontaneously reduce MTS. If your cells require these for survival, you must centrifuge the plate, aspirate the media, and replace it with fresh, reducing-agent-free media immediately before adding the MTS reagent [1].

Q: Why does my blank (media + MTS) turn pink over time? A: This is likely due to Phenol Red in the media or serum albumin reduction. Phenol Red can interfere with absorbance readings at 490nm. If the shift is significant, switch to Phenol Red-free media or ensure you are subtracting a blank well containing the exact same media formulation [2].

Q: Does MTS bind to dead cells? A: No. MTS requires active metabolism (dehydrogenase enzymes) to produce color.[1] However, if dead cells release intracellular reducing factors (like glutathione) into the supernatant, a slight background increase may occur. This is why "background subtraction" using a control well is critical [3].

References

  • Assay Guidance Manual (NCBI). Cell Viability Assays. Riss TL, Moravec RA, Niles AL, et al. (2013). [Link]

  • Scientific Reports. Interference of test compounds with tetrazolium-based viability assays. [Link][2]

Sources

Stability and proper storage of Sodium (5-Sulfonatopentyl)methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Common Abbreviations: MTS-PS, MTSPES CAS Number: 385398-80-1 (Analogous to MTSES but with a pentyl linker) Application: Substituted Cysteine Accessibility Method (SCAM), Ion Channel Mapping, Transporter Topology Studies.

Core Directive & Executive Summary

Status: CRITICAL SENSITIVITY Immediate Action Required: Upon receipt, this product must be stored at -20°C in a desiccated environment .

Sodium (5-Sulfonatopentyl)methanethiosulfonate (MTS-PS) is a highly specialized, charged thiol-reactive reagent. It is used primarily to probe the pore dimensions and electrostatic environments of ion channels and transporters. Because it introduces a negatively charged sulfonate group via a flexible 5-carbon pentyl linker, it allows researchers to gauge the depth and width of protein cavities.

The Scientific Reality: The utility of MTS-PS relies entirely on the integrity of its methanethiosulfonate group. This group is extremely susceptible to hydrolysis . In aqueous solution at physiological pH, the reagent degrades within minutes. There is no "stable" aqueous stock solution.

Storage & Stability Protocol

Solid State Storage (Long-Term)
  • Temperature: -20°C is mandatory.

  • Humidity Control: The sulfonate salt is hygroscopic. Moisture initiates hydrolysis even in the solid state, liberating methanesulfinic acid and rendering the reagent useless.

    • Protocol: Store the vial inside a secondary container (sealed jar or bag) containing active desiccant (e.g., silica gel or Drierite).

  • Equilibration: Before opening the vial, allow it to warm to room temperature for 15–20 minutes. Opening a cold vial condenses atmospheric moisture directly onto the powder.

Solubilization & Solution Stability

Rule Zero: Prepare solutions immediately before use. Never store or freeze aqueous solutions.

SolventSolubilityStabilityRecommendation
Water / Buffer High (due to sulfonate charge)Very Low (Minutes)Use for immediate application. Keep on ice.
DMSO Moderate to GoodLow (Hours)Can be used for stock if anhydrous, but aqueous dilution triggers rapid hydrolysis.
Methanol ModerateModerateNot recommended for biological systems due to toxicity/denaturation risks.

The Hydrolysis Clock: At pH 7.5 (25°C), charged MTS reagents (like MTSES and MTS-PS) have a half-life (


) of approximately 10–20 minutes .
  • At pH 5.0: Stability increases significantly (hours).

  • At pH 8.0+: Hydrolysis is almost instantaneous.

Experimental Workflow & Mechanism

The Reaction Mechanism (SCAM)

MTS-PS reacts specifically with the ionized thiolate anion (


) of cysteine residues. This reaction is a nucleophilic attack that results in a mixed disulfide bond, tethering the charged pentyl-sulfonate chain to the protein.

MTS_Reaction Cys Protein Cysteine (Protein-SH) Transition Nucleophilic Attack (Thiolate on Sulfur) Cys->Transition pH > pKa MTS MTS-PS Reagent (CH3-SO2-S-Pentyl-SO3-) MTS->Transition Hydrolysis Hydrolysis (Competing) Reagent -> Non-reactive MTS->Hydrolysis Water/OH- Product Modified Protein (Protein-S-S-Pentyl-SO3-) Transition->Product Disulfide Bond Formation Byproduct Methanesulfinic Acid (CH3-SO2-H) Transition->Byproduct

Figure 1: Reaction pathway of MTS-PS with a protein cysteine residue. Note the competing hydrolysis pathway which depletes the reagent concentration.

Standard Labeling Protocol
  • Buffer Prep: Prepare a reaction buffer (e.g., 100 mM NaCl, 10 mM HEPES).

    • Optimization: Keep pH as low as compatible with your protein (pH 7.0–7.4 is standard; pH 8.0 accelerates reagent loss).

  • Reduction (Critical Pre-step): Ensure the target cysteine is reduced. Treat with DTT or TCEP, then remove the reducing agent thoroughly (e.g., via spin column or dialysis).

    • Why? DTT/TCEP will react with MTS-PS faster than your protein will, consuming the reagent instantly.

  • Reagent Solubilization:

    • Weigh out MTS-PS powder.[1]

    • Dissolve in ice-cold water or buffer to create a 10–100 mM stock.

    • Time to use: < 2 minutes.

  • Labeling: Add stock to protein sample (final conc. typically 0.1 – 2 mM). Incubate 5–20 minutes on ice or RT.

  • Quenching: Stop reaction by adding excess free thiol (e.g., 5 mM Cysteine or DTT) or by washing the cells/beads.

Troubleshooting Guide (FAQ)

Q1: I observed no functional effect after applying MTS-PS. Did the reaction fail?

Diagnosis: This is the most common issue. It usually stems from three causes:

  • Dead Reagent: The stock solution was prepared too early or the powder was wet.

    • Fix: Make the solution seconds before adding it to the chamber/cuvette.

  • Oxidized Cysteine: The target cysteine formed a disulfide bond (Cys-S-S-Cys) or was oxidized to sulfenic acid.

    • Fix: Pre-treat with 1-2 mM DTT for 10 mins, then wash extensively before adding MTS-PS.

  • Inaccessibility: The pentyl chain (approx. 10-12 Å length) or the charged sulfonate cannot fit into the crevice.

    • Fix: Try a smaller reagent like MTSES (Ethyl, 2 carbons) to confirm accessibility.

Q2: Can I make a stock solution in DMSO and freeze it?

Answer: No. While DMSO slows hydrolysis compared to water, hygroscopic moisture in DMSO will still degrade the reagent over time. Furthermore, freezing/thawing cycles introduce condensation. Weigh fresh powder for every experiment.

Q3: My solution turned cloudy/precipitated.

Diagnosis:

  • High Concentration: Sulfonate salts can precipitate in high-salt buffers (salting out) or cold DMSO.

  • Contamination: If the powder is yellow/sticky, it may have degraded. Pure MTS-PS is typically a white to off-white solid.

Q4: How do I calculate the exact pore width using MTS-PS?

Technical Insight: MTS-PS adds a pentyl chain.

  • MTS-Ethyl (MTSES): ~6 Å reach.

  • MTS-Pentyl (MTS-PS): ~10–12 Å reach. By comparing the functional block (or lack thereof) between MTSES, MTS-PS, and longer analogs, you can map the physical dimensions of the pore.

Decision Tree for Troubleshooting

Troubleshooting Start Issue: No Labeling Observed CheckPrep Was solution prepared <5 mins ago? Start->CheckPrep CheckRed Was protein pre-reduced (DTT/TCEP)? CheckPrep->CheckRed Yes ActionFresh Prepare FRESH reagent. Keep on ice. CheckPrep->ActionFresh No (Old Stock) CheckPos Is the Cys position accessible? CheckRed->CheckPos Yes ActionRed Pre-treat with DTT, then WASH thoroughly. CheckRed->ActionRed No ActionSize Try smaller reagent (MTSES) or different residue. CheckPos->ActionSize Unknown Check pH Is pH > 8.0? CheckPos->Check pH Yes Lower pH to7.0-7.4 Lower pH to7.0-7.4 Check pH->Lower pH to7.0-7.4 Yes (Hydrolysis risk) Increase Conc./Time Increase Conc./Time Check pH->Increase Conc./Time No

Figure 2: Step-by-step troubleshooting logic for failed MTS-PS labeling experiments.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.

  • Toronto Research Chemicals. Sodium (5-Sulfonatopentyl) Methanethiosulfonate (MTSPES) Product Data.

  • Stauffer, D. A., & Karlin, A. (1994). Electrostatic potential of the acetylcholine binding sites in the nicotinic receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates. Biochemistry, 33(22), 6840-6849.

  • Anatrace. MTS Reagents: Storage and Handling Technical Bulletin.

Sources

Introduction: The "Goldilocks" Challenge of MTS Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MTS Labeling Stoichiometry Senior Application Scientist Desk

Controlling the stoichiometry of Methanethiosulfonate (MTS) labeling is not merely about adding a reagent; it is a race against hydrolysis. Unlike maleimides, which form stable thioether bonds, MTS reagents react with cysteines to form mixed disulfides . This reaction is exceptionally fast (


) and highly specific, but the resulting bond is reversible, and the reagent itself is unstable in aqueous solution.

This guide addresses the precise control of this reaction to avoid under-labeling (weak signal) or over-labeling (non-specific background or aggregation).

Module 1: The Core Logic (Mechanisms & Critical Variables)

To control stoichiometry, you must manipulate three variables: pH , Reagent Hydrolysis , and Thiol Accessibility .

The Reaction Mechanism

The MTS reagent attacks the thiolate anion (


) of the cysteine. The leaving group is sulfinic acid  (

).
  • Key Insight: Because the leaving group is stable, the reaction is driven forward rapidly. However, the product is a disulfide (

    
    ).
    
  • The Trap: Any reducing agent (DTT,

    
    -ME, or TCEP) present in the buffer will immediately cleave your label off .
    
The pH Trade-off
  • pH < 7.0: Cysteines are protonated (

    
    ). Reaction is sluggish.
    
  • pH > 8.0: Cysteines are deprotonated (

    
    ), reacting fast. BUT , the MTS reagent hydrolyzes (breaks down) exponentially faster.
    
  • Optimal Zone: pH 7.5 – 8.0 . This balances thiolate availability with reagent stability.

Module 2: Visualization of the Workflow

The following diagram outlines the critical path for high-fidelity labeling.

MTS_Workflow Protein Purified Protein (Cys-Mutant) Reduction Reduction Step (DTT/TCEP) Protein->Reduction Expose -SH Desalt CRITICAL: Desalting (Remove Reductant) Reduction->Desalt Prevent Reversal Labeling MTS Addition (1:1 to 1:10 Ratio) Desalt->Labeling Immediate Quench Quench/Wash Labeling->Quench 1-10 mins QC Validation (MS / Ellman's) Quench->QC Verify Ratio

Figure 1: Critical path for MTS labeling. The red node (Desalting) is the most common point of failure.

Module 3: Precision Protocol (Step-by-Step)

Goal: Achieve defined stoichiometry (e.g., 1 label per protein) without non-specific background.

Phase A: Preparation
  • Buffer: 20 mM HEPES or MOPS, 150 mM NaCl, pH 7.5. Avoid Tris (primary amines can react at high pH/concentrations).[1]

  • Reduction: Incubate protein with 5 mM DTT for 30 mins to reduce any pre-existing disulfides.

  • Removal (The "Zero" State): Pass protein through a Zeba™ Spin Desalting Column or PD-10 column to completely remove DTT.

    • Why? Even trace DTT will consume MTS reagent and reverse the labeling.

Phase B: The Titration (Controlling Stoichiometry)

Instead of dumping 20x excess, use a titration approach if stoichiometry is critical.

StepReagent Ratio (Label:Protein)DurationExpected Outcome
Conservative 1.5 : 12 mins~80% labeling, near-zero background.
Standard 5 : 15-10 mins>95% labeling, minimal background.
Aggressive 20 : 130 mins100% labeling, high risk of non-specific binding.

Procedure:

  • Prepare a fresh 100 mM stock of MTS reagent in DMSO. Do not use old stocks; hydrolyzed MTS is useless.

  • Add MTS to the protein immediately.

  • Incubate on ice (4°C) or Room Temp (RT). MTS reacts so fast that 4°C is usually sufficient and preserves protein stability.

  • Quench: Dilute 10-fold with buffer or pass through a second desalting column to remove free label.

Module 4: Troubleshooting & FAQs

Q1: My labeling efficiency is < 50% despite using excess reagent. Why?

  • Diagnosis: You likely have oxidized cysteines or hydrolyzed reagent .

  • The Fix:

    • Did you reduce with DTT/TCEP first? If not, the Cys is likely a disulfide (

      
      ) and unreactive.
      
    • Is your MTS stock old? Dissolve fresh powder in DMSO immediately before use.

    • Check pH: If pH < 7.0, the reaction is too slow. Adjust to 7.5.

Q2: I see "dimers" or high molecular weight aggregates on my gel.

  • Diagnosis: Cross-linking or hydrophobic aggregation.

  • The Fix:

    • Bifunctional Impurities: Some MTS reagents can degrade into cross-linkers. Use high-purity reagents.

    • Disulfide Scrambling: If an MTS-labeled cysteine attacks another protein's cysteine, they cross-link. Keep protein concentration low (< 50 µM) during labeling.

Q3: Can I use TCEP instead of DTT and skip the desalting step?

  • Answer: NO.

  • Reasoning: While TCEP does not contain a thiol (unlike DTT), it is a powerful reducing agent. It will attack the mixed disulfide bond you just created between the protein and the MTS label, stripping the label off. You must remove all reducing agents before MTS addition.

Q4: How do I validate that the label is actually on the cysteine?

  • The "DTT Test": Since MTS forms a disulfide bond, adding 10 mM DTT should cleave the label.

    • Fluorescence: If you labeled with MTS-Fluorophore, run an SDS-PAGE. Add DTT to one lane, leave it out of the other. The DTT lane should lose fluorescence (label released), while the non-DTT lane remains fluorescent. This confirms the specific disulfide linkage.

Module 5: Troubleshooting Logic Tree

Use this decision tree to diagnose labeling failures.

Troubleshooting Start Labeling Efficiency Low? CheckReductant Was Reductant Removed? Start->CheckReductant CheckPH Is pH > 7.0? CheckReductant->CheckPH Yes Sol1 Fix: Desalt 2x before labeling CheckReductant->Sol1 No (TCEP/DTT present) CheckReagent Is MTS Stock Fresh? CheckPH->CheckReagent Yes Sol2 Fix: Adjust pH to 7.5-8.0 CheckPH->Sol2 No (pH acidic) Sol3 Fix: Make fresh stock CheckReagent->Sol3 No (Old DMSO stock) Sol4 Issue: Buried Cys or Steric Hinderance. Try Urea/SDS to unfold. CheckReagent->Sol4 Yes

Figure 2: Diagnostic logic for low labeling efficiency.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[2] Academic Press. (Chapter on Thiol-Reactive Reagents).

  • Hubbell, W. L., et al. (2000). "Watching Proteins Move using Site-Directed Spin Labeling." Structure, 8(5), R101-R112. (Foundational text on MTSL stoichiometry).

  • Thermo Fisher Scientific. "Protein Labeling Reagents Technical Handbook." (Specifics on MTS hydrolysis rates).

  • Toronto Research Chemicals. "MTS Reagents: Reactivity and Specificity."

Sources

Best practices for handling moisture-sensitive chemical reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical support resource for the handling of moisture-sensitive reagents. It is structured to provide actionable, field-tested solutions for researchers requiring high-fidelity anhydrous conditions.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Best Practices for Organometallics, Hygroscopic Reagents, and Pyrophorics

Introduction: The "Zero-Moisture" Philosophy

As a Senior Application Scientist, I often see reactions fail not because of bad chemistry, but because of a breach in the "chain of custody" regarding moisture exclusion. Anhydrous chemistry is not just about buying dry solvents; it is a self-validating system where every step—from storage to transfer—must actively exclude water.

The following guide synthesizes standard operating procedures (SOPs) with troubleshooting logic to ensure your reagents remain active and safe.

Part 1: Storage & Integrity (The First Line of Defense)

Q: I just opened a new Sure/Seal™ bottle. How do I ensure it stays anhydrous after the first use?

A: The septum is your primary vulnerability. Once punctured, its integrity is compromised.

  • The "Over-Pressure" Rule: Always store bottles under a slight positive pressure of inert gas. If the bottle is under vacuum (from withdrawing liquid without replacement), moist air will be drawn in through the puncture tracks.[1][2]

  • Septum Management:

    • Never use a needle larger than 16-gauge on a stock bottle.

    • Do not puncture the same spot twice. Visualize the septum as a clock face and rotate your entry points.

    • Secondary Seal: After use, apply a layer of Parafilm® or electrical tape tightly over the cap. For long-term storage of highly sensitive reagents (e.g., t-BuLi), use a secondary outer container or a specialized Sure/Seal™ storage cap adapter.

Q: My n-Butyllithium (n-BuLi) solution is cloudy with a white precipitate. Is it ruined?

A: Not necessarily, but the concentration has changed.

  • Diagnosis: The white precipitate is likely Lithium Hydride (LiH) or Lithium Hydroxide (LiOH) caused by thermal decomposition or moisture ingress.

  • Action:

    • Do not shake. Let the solids settle completely.

    • Titrate the Supernatant: The clear liquid often retains active reagent, though at a lower molarity than the label claims.

    • Filtration (Optional): If the precipitate interferes with microfluidics or sensitive catalysis, filter the solution through a dry Celite® pad under an inert atmosphere.

Q: Nitrogen vs. Argon: Is the extra cost of Argon justified?

A: For general use, Nitrogen is sufficient. However, for ultra-sensitive or heavy reagents, Argon is superior because:

  • Density: Argon is heavier than air. It forms a "blanket" over your reaction, whereas Nitrogen mixes more easily with atmospheric air if the system is opened.

  • Inertness: Lithium metal reacts slowly with Nitrogen to form Lithium Nitride (

    
    ), causing a red tarnish. Argon is completely inert.
    

Part 2: Critical Protocols (Step-by-Step)

Protocol A: The Gilman Double Titration

Standardizing Organolithium Reagents Why this matters: Commercial titers degrade.[3] Relying on the bottle label is the #1 cause of stoichiometry errors.

Reagents:

  • Analyte: Organolithium solution (approx.[4] 1.0 mL)[4]

  • Solvent: Anhydrous THF or Ether

  • Quench: Water (degassed)[5]

  • Titrant: Standardized 0.1 M HCl[5]

  • Indicator: Phenolphthalein[4][5]

Procedure:

  • Total Base Titration:

    • Hydrolyze a 1.0 mL aliquot of organolithium in 10 mL water.

    • Titrate with HCl to a colorless endpoint.

    • Result: Moles of Active Reagent + Moles of LiOH/LiOR (Impurities).

  • Residual Base Titration:

    • Add a fresh 1.0 mL aliquot to a dry flask containing 0.2 mL 1,2-dibromoethane in dry ether.

    • Stir for 5 minutes (Active R-Li reacts to form neutral alkene + LiBr).

    • Add water and titrate with HCl.

    • Result: Moles of LiOH/LiOR (Impurities only).

  • Calculation:

    
    
    
Protocol B: The Positive-Pressure Cannula Transfer

For transferring volumes > 50 mL safely.

Setup:

  • Source Flask: Contains reagent, under inert gas (

    
    /Ar).
    
  • Receiving Flask: Dry, under inert gas, vented through a bubbler.

  • Cannula: Stainless steel or PTFE, oven-dried.

Steps:

  • Purge the Cannula: Insert one end of the cannula into the Source Flask's headspace (not the liquid). Let gas flow through the cannula for 30 seconds to purge air.[6]

  • Insert into Receiver: Insert the purging end into the Receiving Flask.

  • Submerge: Lower the Source end of the cannula into the liquid reagent.

  • Initiate Transfer:

    • Option A (Pressure): Increase gas pressure in the Source Flask.

    • Option B (Vent): Temporarily open the vent needle on the Receiving Flask to create a pressure differential.

  • Stop Transfer: Pull the Source end of the cannula out of the liquid (into the headspace) and let the remaining liquid drain into the receiver.

Part 3: Troubleshooting Scenarios

SymptomProbable CauseCorrective Action
Syringe plunger "fights" back (pulls in) Vacuum in bottle.STOP. Do not pull. Inject inert gas to equalize pressure before withdrawing liquid.[7]
Syringe plunger is pushed out High volatility / High pressure.The reagent has high vapor pressure. Keep a firm grip; use a syringe lock if available. Cool the bottle slightly if safe.
Needle clogs immediately Coring of septum or reaction with air in needle.Use "non-coring" (deflected point) needles. Ensure needle is purged with inert gas before entering the liquid.[6][7]
Sparking upon needle withdrawal Pyrophoric reagent reacting with air.[8]Normal for high concentrations. Have a beaker of sand ready. Wipe the needle tip with a hydrocarbon-soaked Kimwipe immediately upon withdrawal.

Part 4: Visualizing the Workflow

Decision Tree: Choosing the Right Transfer Method

Caption: Select the safest transfer method based on reagent volume and sensitivity.

TransferMethod Start Start: Transfer Reagent VolCheck Volume > 50 mL? Start->VolCheck Sensitivity Pyrophoric? VolCheck->Sensitivity No Cannula Cannula Transfer (Positive Pressure) VolCheck->Cannula Yes Syringe Syringe Transfer (Glass/Gas-Tight) Sensitivity->Syringe No Sensitivity->Cannula Yes (Safer) Pouring Glovebox Pouring (Only if strictly necessary) Sensitivity->Pouring Solid Reagent

The Anhydrous Chain of Custody

Caption: A logical flow ensuring moisture exclusion from glassware preparation to final reaction.

AnhydrousChain Glassware Glassware Prep (Oven 120°C > 4 hrs) Purge Inert Gas Purge (3x Vac/Fill Cycles) Glassware->Purge Assemble Hot Transfer Transfer Technique (Cannula/Syringe) Purge->Transfer Solvent Solvent Drying (SPS or Mol. Sieves) Solvent->Transfer Degassed Reaction Reaction (Positive Pressure) Transfer->Reaction

[10]

References

  • UCLA Chemistry & Biochemistry. "Procedures for Safe Use of Pyrophoric Liquid Reagents." UCLA Environment, Health & Safety. [Link]

  • Wakefield, B. J. Organolithium Methods. Academic Press, 1988. (Referenced for Gilman Double Titration methodology).[5]

  • University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." Wipf Group Protocols. [Link]

  • Schlenk Line Survival Guide. "Cannula Transfer." Schlenk Line Survival Guide. [Link]

Sources

Technical Support Center: Refinement of Protocols for Labeling Detergent-Solubilized Membrane Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Working with integral membrane proteins (IMPs) presents a unique set of challenges, primarily due to their hydrophobic nature and reliance on a lipid bilayer for structural integrity.[1][2] Extracting these proteins using detergents is a necessary first step for most biochemical and structural analyses, but this process introduces a new variable: the detergent micelle.[3][4] This guide provides in-depth troubleshooting and optimized protocols for the successful covalent labeling of detergent-solubilized membrane proteins, a critical step for a wide range of applications, from fluorescence microscopy to biophysical interaction studies.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the critical factors to consider when choosing a detergent for membrane protein solubilization and labeling?

The ideal detergent must effectively extract the protein from the membrane while preserving its native structure and activity.[5][6] Key factors include:

  • Detergent Type: Non-ionic (e.g., DDM, LMNG) or zwitterionic (e.g., L-MNG, CHAPS) detergents are generally preferred as they are milder and less likely to denature proteins than ionic detergents like SDS.[7][8]

  • Critical Micelle Concentration (CMC): This is the concentration at which detergent monomers assemble into micelles.[9][10] For initial solubilization, you should work well above the CMC (typically a detergent-to-protein ratio of 10:1 by mass is a good starting point).[3][7] For subsequent steps like labeling and purification, maintaining the detergent concentration at 2-5 times the CMC is crucial to keep the protein soluble.[7]

  • Hydrophilic-Lipophilic Balance (HLB): The HLB value helps predict a detergent's behavior.[11][12] Detergents with HLB values between 11 and 14 are often suitable for extraction and purification.[11]

  • Micelle Size: The size of the detergent micelle can impact downstream applications. Smaller micelles, formed by detergents like OG, may be better for structural studies, while larger, more lipid-like micelles from detergents like LMNG can offer superior stability.[5]

Q2: How can I determine the optimal detergent concentration?

The optimal concentration is a balance between efficient solubilization and maintaining protein stability. A general rule is to use a detergent concentration at least twice the CMC and a detergent-to-protein weight ratio of at least 4:1 during purification and labeling.[9] However, this is protein-dependent. The best approach is an empirical screen where you test a range of concentrations for your specific protein, assessing both solubilization efficiency (via SDS-PAGE of soluble vs. insoluble fractions) and protein stability/activity.

Q3: My protein precipitates after I add the labeling reagent. What should I do?

This indicates protein instability or aggregation, a common problem.[13][14] Potential causes and solutions include:

  • Harsh Labeling Conditions: High dye-to-protein ratios can alter the protein's surface chemistry, leading to aggregation.[15] Try reducing the molar excess of the label.

  • Suboptimal Buffer: The buffer composition is critical. Ensure the pH is optimal for both the labeling chemistry and protein stability. Consider adding stabilizers like glycerol (10-20%), salts (e.g., 150 mM NaCl), or specific lipids/cholesterol analogs.[7][14]

  • Detergent Choice: The detergent may not be adequately stabilizing your protein. Screen other detergents, including newer generation ones like LMNG or GDN, which are known for their stabilizing properties.[2]

  • Hydrophobic Dyes: Highly hydrophobic dyes can induce aggregation.[15] Opt for more hydrophilic, sulfonated versions of dyes if available.

Q4: What labeling chemistries are most suitable for detergent-solubilized membrane proteins?

The two most common and reliable chemistries target primary amines or free thiols:

  • NHS-Ester Chemistry: N-hydroxysuccinimide (NHS) esters react with primary amines (lysine side chains and the N-terminus). This reaction is most efficient at a pH of 8.3-8.5.[16][17] It's crucial to use amine-free buffers (e.g., phosphate or bicarbonate buffer).[17]

  • Maleimide Chemistry: Maleimides react specifically with the thiol group of cysteine residues. This reaction is most efficient at a pH of 6.5-7.5.[18] The buffer should contain a reducing agent like TCEP or DTT during initial protein prep, but it must be removed just before adding the maleimide label to prevent it from quenching the reaction.[19]

Q5: How can I improve the efficiency of my labeling reaction in the presence of detergents?

Low efficiency is a frequent hurdle.[20]

  • Detergent Micelle Interference: Free detergent micelles can sequester hydrophobic dye molecules, reducing the effective concentration of the label available to react with the protein.[21]

  • Solution: Perform the labeling reaction at the lowest possible detergent concentration that still maintains protein solubility (e.g., 2x CMC).[9]

  • Inaccessible Residues: The target lysine or cysteine residues may be buried within the protein's structure or shielded by the detergent micelle.[22]

  • Solution: Consider introducing a more accessible cysteine residue via site-directed mutagenesis. Alternatively, some labeling can be achieved in nanodiscs, which mimic a more native lipid environment and can improve residue accessibility.[22]

Q6: Can I perform on-column labeling of my detergent-solubilized membrane protein?

Yes, on-column labeling is a highly effective strategy.[22][23] By immobilizing your tagged protein (e.g., His-tagged) on an affinity resin, you can perform the labeling reaction and then wash away excess, unreacted dye—including dye trapped in free micelles—before eluting the purified, labeled protein.[21] This method significantly improves the purity of the final conjugate.[22]

Part 2: Troubleshooting Guides

Problem 1: Low Labeling Efficiency or No Labeling
Potential Cause Explanation & Causality Recommended Solution & Validation
Detergent Interference Free detergent micelles above the CMC can sequester hydrophobic dyes, lowering the effective concentration available for reaction.[21]Solution: Lower the detergent concentration to just above the CMC (e.g., 2x CMC) during the labeling step. Validation: Perform a titration experiment to see if the dye is captured by micelles by monitoring fluorescence changes of the dye in buffer with increasing detergent concentrations.[21]
Suboptimal Reaction pH NHS-ester and maleimide chemistries are highly pH-dependent.[17][18] If the pH is too low for NHS esters, amines are protonated and non-reactive. If the pH is too high for maleimides, hydrolysis of the maleimide group increases.Solution: For NHS esters, use a buffer at pH 8.3-8.5 (e.g., bicarbonate/carbonate). For maleimides, use a buffer at pH 7.0-7.5 (e.g., HEPES, phosphate).[18] Validation: Confirm the pH of your reaction buffer immediately before adding the label.
Inaccessible Target Residues The target cysteine or lysine residues may be buried within the protein's folded structure or masked by the surrounding detergent micelle, preventing access by the label.[22]Solution 1: If possible, use site-directed mutagenesis to introduce a cysteine residue in a known accessible loop. Solution 2: Try alternative labeling environments like native nanodiscs, which can provide better accessibility.[22] Validation: Use mass spectrometry to identify labeled peptides and confirm which residues are being modified.[24]
Quenching Reagents in Buffer Buffers containing primary amines (e.g., Tris) will compete with the protein for NHS-ester labels.[16] Reducing agents (DTT, β-ME) will react with maleimide labels.Solution: For NHS labeling, use amine-free buffers like phosphate or HEPES. For maleimide labeling, perform a buffer exchange step (e.g., using a desalting column) to remove reducing agents immediately prior to labeling.[19] Validation: Run a control reaction with just the buffer and the dye to ensure no background reaction occurs.
Problem 2: Protein Aggregation or Precipitation During/After Labeling
Potential Cause Explanation & Causality Recommended Solution & Validation
High Dye:Protein Ratio Over-labeling can drastically alter the protein's surface charge and hydrophobicity, leading to instability and aggregation.[15] This is especially true with large, hydrophobic dyes.Solution: Optimize the stoichiometry. Start with a low molar excess of dye (e.g., 3:1 or 5:1 dye:protein) and increase incrementally. Validation: Calculate the Degree of Labeling (DOL) after each reaction to correlate it with aggregation.[25][26] Monitor aggregation using size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
Inadequate Detergent Stability The chosen detergent may not be sufficient to keep the protein stable once its surface properties have been modified by the label. Conventional detergents can be harsh over time.[4][5]Solution: Screen a panel of modern, stabilizing detergents (e.g., LMNG, GDN). Consider adding stabilizing lipids or cholesterol analogs like CHS to the detergent solution.[2] Validation: Assess the long-term stability of the labeled protein in different detergents using SEC.
Suboptimal Buffer Conditions Factors like ionic strength and the presence of stabilizers can significantly impact protein solubility.[14]Solution: Optimize the buffer. Test different salt concentrations (50-500 mM NaCl/KCl) and add cryoprotectants/stabilizers like glycerol (10-20% v/v).[7] Validation: Use a thermal shift assay (differential scanning fluorimetry) to see how buffer additives affect the melting temperature (Tm) of your labeled protein.

Part 3: Key Experimental Protocols

Protocol 1: On-Column Maleimide Labeling of a His-Tagged Membrane Protein

This protocol assumes the protein has an accessible cysteine and has been solubilized in a suitable detergent (e.g., DDM).

  • Preparation:

    • Equilibrate a Ni-NTA affinity column with 5 column volumes (CV) of Binding Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 20 mM imidazole, 2x CMC of detergent).

    • Ensure the solubilized protein sample is free of reducing agents by performing a buffer exchange into Binding Buffer using a desalting column.

  • Binding:

    • Load the protein sample onto the equilibrated Ni-NTA column.

    • Wash the column with 10 CV of Binding Buffer to remove unbound proteins.

  • Labeling Reaction:

    • Prepare the maleimide dye stock solution (e.g., 10 mM in amine-free DMF or DMSO).

    • Calculate the required volume for a 10-fold molar excess of dye relative to the estimated amount of bound protein.

    • Dilute the dye into 1-2 CV of fresh Binding Buffer (at pH 7.0-7.5 for optimal maleimide reactivity) and immediately apply to the column.

    • Stop the column flow and allow the reaction to proceed for 1-2 hours at 4°C or room temperature, protected from light.

  • Wash and Elution:

    • Wash the column extensively with 20 CV of Binding Buffer to remove all unreacted dye and dye trapped in micelles. This step is critical.

    • Elute the labeled protein using Elution Buffer (Binding Buffer containing 300-500 mM imidazole).

  • Final Purification & QC:

    • Immediately run the eluted fractions over a size-exclusion chromatography (SEC) column equilibrated in a final storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 2x CMC detergent) to separate labeled monomer from any aggregates and remaining free dye.

    • Analyze the purified protein by SDS-PAGE (visualize fluorescence and Coomassie stain) and determine the Degree of Labeling (DOL) via UV-Vis spectrophotometry.[25][26]

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to one protein molecule.[25]

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ).

  • Calculate Protein Concentration:

    • The dye also absorbs at 280 nm, so its contribution must be subtracted.

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). This value is provided by the dye manufacturer.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Part 4: Data Presentation

Table 1: Properties of Commonly Used Detergents for Membrane Protein Research

DetergentTypeCMC (mM, in water)Aggregation NumberKey Characteristics
SDS Anionic8.3[10]~62Harsh, denaturing. Used for solubilization for SDS-PAGE, not functional studies.
DDM Non-ionic0.17~100Mild, very common for stabilization and structural studies.[2]
DM Non-ionic1.8~87Shorter alkyl chain than DDM, slightly more destabilizing but forms smaller micelles.
OG Non-ionic20-25~80-100High CMC, easily removable by dialysis. Forms small micelles, good for some structural work.[5]
L-MNG Zwitterionic0.01~100Excellent stabilizing properties for delicate proteins like GPCRs; low CMC.[2]
GDN Non-ionic0.019~120Synthetic, non-toxic alternative to digitonin, excellent for cryo-EM structural work.[2]

Part 5: Visualizations

G cluster_prep Preparation cluster_label Purification & Labeling cluster_qc Quality Control Membrane Membrane Preparation Solubilize Solubilization (Detergent > CMC) Membrane->Solubilize Clarify Clarification (Ultracentrifugation) Solubilize->Clarify Affinity Affinity Chromatography (e.g., Ni-NTA) Clarify->Affinity Label On-Column Labeling (Dye + Buffer) Affinity->Label Wash Extensive Wash (Remove Free Dye) Label->Wash Elute Elution Wash->Elute SEC Size-Exclusion Chromatography Elute->SEC Analysis Analysis (SDS-PAGE, DOL Calc) SEC->Analysis Final Final Analysis->Final Functional/Structural Studies

Caption: Workflow for On-Column Labeling of Membrane Proteins.

G Start Protein Aggregates During Labeling Q1 Is Dye:Protein Ratio > 10:1? Start->Q1 S1 Reduce dye molar excess to 3:1 or 5:1. Titrate to optimize. Q1->S1 Yes Q2 Is buffer amine-free (for NHS) & at correct pH? Q1->Q2 No S2 Switch to Phosphate/HEPES buffer. Verify pH is 7.0-7.5 (Maleimide) or 8.3-8.5 (NHS). Q2->S2 No Q3 Does buffer contain stabilizers? Q2->Q3 Yes S3 Add 10-20% glycerol. Test adding 150mM NaCl. Screen stabilizing lipids. Q3->S3 No Q4 Is the detergent known to be harsh (e.g., OG)? Q3->Q4 Yes S4 Screen milder detergents (e.g., DDM, LMNG, GDN) for better stability. Q4->S4 Yes

Caption: Decision Tree for Troubleshooting Protein Aggregation.

References

  • G-Biosciences. (2017-04-11). Importance of detergent micelle levels in membrane protein purification. [Link]

  • I.R.I.S. (2023-03-10). Rationalizing the Optimization of Detergents for Membrane Protein Purification. [Link]

  • Arnold, T., & Linke, D. (2023). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. Scientific Reports. [Link]

  • Gong, H., et al. (2021). A rational approach to improve detergent efficacy for membrane protein stabilization. Communications Biology. [Link]

  • JoVE. (2023-04-30). Video: Detergent Purification of Membrane Proteins. [Link]

  • Ehrt, C., et al. (2023). Recent Advances in Detergent Chemistry and Handling Support Membrane Protein Analysis Including Lipid Interactions. Chemistry – A European Journal. [Link]

  • Abarca-Heuisgen, D., et al. (2023). Enhanced Site-Specific Fluorescent Labeling of Membrane Proteins Using Native Nanodiscs. International Journal of Molecular Sciences. [Link]

  • 5-Minute Guide. (2023-11-25). Picking the Perfect Detergent for Membrane Proteins. YouTube. [Link]

  • Ehrt, C., et al. (2023). Rationalizing the Optimization of Detergents for Membrane Protein Purification. Chemistry – A European Journal. [Link]

  • NanoTemper Technologies. Labeling Membrane Proteins for Binding Assays. [Link]

  • Surfactant Chemistry Explained. (2023-10-09). Understanding Critical Micelle Concentration (CMC). YouTube. [Link]

  • Galiani, S., et al. (2016). Quantitative determination of fluorescence labeling implemented in cell cultures. Scientific Reports. [Link]

  • Abberior Instruments. Degree of labeling (DOL) step by step. [Link]

  • G-Biosciences. (2015-11-10). How To Determine Degree of Protein Labeling. [Link]

  • Wikipedia. Critical micelle concentration. [Link]

  • Hummert, J., et al. (2023). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Nature Communications. [Link]

  • ResearchGate. (2013-07-25). How to optimize conditions for labeling of a hydrophobic peptide with Alexa Fluor 647-maleimide dye and Alexa Fluor 546 NHS ester?[Link]

  • Separations. (2018-08-20). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. [Link]

  • LenioBio. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It. [Link]

  • Springer Nature Experiments. (2011). Purification of Membrane Proteins by Affinity Chromatography with On-Column Protease Cleavage. [Link]

  • Bitesize Bio. (2022-11-06). Working with Membrane Proteins: 12 Simple Tips for Success. [Link]

  • Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry. [Link]

  • Sun, X., et al. (2022). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols. [Link]

  • Carpenter, E. P., et al. (2008). Overcoming the challenges of membrane protein crystallography. Current Opinion in Structural Biology. [Link]

  • Zafra, F., & Aragón, C. (2022). Proximity labeling methods for proteomic analysis of membrane proteins. Journal of Proteomics. [Link]

  • ResearchGate. (2014-01-31). What is the best way to prevent membrane protein aggregation?[Link]

  • Schmidt, C. (2014). Membrane protein structural insights from chemical labeling and mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Reddit. (2022-05-31). Integral Membrane Protein Purification Help?[Link]

  • Sygnature Discovery. (2022-02-14). Introduction to Detergents for Membrane Protein Solubilisation. [Link]

Sources

Validation & Comparative

Evaluating the reversibility of Sodium (5-Sulfonatopentyl)methanethiosulfonate modification under reducing conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium (5-Sulfonatopentyl)methanethiosulfonate (MTS-SP) is a highly specific, negatively charged thiol-reactive reagent used primarily in the Substituted Cysteine Accessibility Method (SCAM). Unlike irreversible alkylating agents (e.g., NEM), MTS-SP forms a mixed disulfide bond with cysteine residues. This bond is chemically reversible under reducing conditions.

This guide provides a validated framework for modifying cysteine residues with MTS-SP and quantitatively evaluating the reversibility of this modification using Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

Chemical Basis and Comparative Analysis

The Chemistry of MTS-SP

MTS-SP introduces a long-chain (5-carbon), negatively charged sulfonate group to exposed cysteine thiols.

  • Reaction Type: Thiol-disulfide exchange.[1]

  • Leaving Group: Methanesulfinic acid.

  • Result: A mixed disulfide (Protein-S-S-(CH2)5-SO3-).

  • Key Utility: The 5-carbon spacer allows the charged headgroup to reach further into or out of a pore than shorter analogs like MTSES (2-carbon), potentially altering the electrostatic environment more drastically.

Comparison: MTS-SP vs. Alternatives

The choice of reagent dictates the experiment's reversibility and the physical change introduced to the protein.

FeatureMTS-SP MTSES MTSET NEM (N-Ethylmaleimide)
Charge Negative (-1)Negative (-1)Positive (+1)Neutral
Spacer Length ~11 Å (Pentyl)~6 Å (Ethyl)~6 Å (Ethyl)N/A
Reversibility Yes (High) Yes (High)Yes (High)No (Irreversible)
Bond Type DisulfideDisulfideDisulfideThioether
Membrane Permeability ImpermeantImpermeantImpermeantPermeant
Primary Use Long-range electrostatic blockingShort-range electrostatic blockingElectrostatic attraction/repulsionPermanent blocking (Control)

Mechanistic Visualization

The following diagram illustrates the reversible modification cycle. The cysteine thiol attacks MTS-SP, releasing sulfinic acid. The resulting mixed disulfide is stable until exposed to a reducing agent, which regenerates the free thiol.

MTS_Mechanism Cys Protein Cysteine (R-SH) Inter Transition State Cys->Inter Nucleophilic Attack MTS MTS-SP Reagent (MeSO2-S-R') MTS->Inter Mod Modified Protein (Mixed Disulfide) (R-S-S-Pentyl-SO3-) Inter->Mod Release Methanesulfinic Acid Mod->Cys Reduction (Reversal) Red Reducing Agent (DTT/TCEP) Red->Mod

Caption: Cycle of cysteine modification by MTS-SP and subsequent restoration by reducing agents.

Experimental Protocol: Reversibility Assessment

This protocol is designed for a functional assay (e.g., patch-clamp electrophysiology or enzymatic activity) where MTS-SP modification causes a measurable change (inhibition or activation).

Phase 1: Baseline & Modification
  • Preparation: Express the cysteine-substituted protein in the desired system (e.g., Xenopus oocytes, HEK293 cells).

  • Baseline Measurement: Establish a stable baseline of protein function (Current

    
    ).
    
  • MTS-SP Application:

    • Concentration: 100 µM – 1 mM (freshly prepared in recording buffer). Note: MTS reagents hydrolyze rapidly; use within 15 minutes of dissolving.

    • Duration: Apply for 2–5 minutes or until the functional effect saturates.

    • Observation: Monitor for a shift in function (e.g., current decay).

Phase 2: Washout (Critical Step)
  • Procedure: Perfusion with reagent-free buffer for 2–5 minutes.

  • Purpose: To ensure that any subsequent recovery is due to bond reduction, not just the removal of non-covalently bound reagent.

  • Validation: The signal should remain stable at the modified level (

    
    ). If the signal recovers during the wash, the interaction was likely non-covalent or the cysteine is inaccessible.
    
Phase 3: Reduction (Reversibility Test)
  • Reagent Selection:

    • DTT (Dithiothreitol): 1–10 mM. Effective at pH > 7.5.

    • TCEP (Tris(2-carboxyethyl)phosphine): 1–5 mM. Preferred at lower pH (< 7.0) or if maintaining disulfide stability elsewhere is a concern (TCEP is more selective).

  • Application: Perfusion for 2–10 minutes.

  • Observation: Monitor for the restoration of the signal toward baseline (

    
    ).
    
Phase 4: Quantification

Calculate the Percent Reversibility using the formula:



Troubleshooting & Expert Insights

Incomplete Reversibility

If the signal does not return to baseline after DTT/TCEP treatment, consider these causes:

  • Steric Hindrance: The 5-carbon pentyl chain of MTS-SP may induce a conformational change that "buries" the disulfide bond, making it inaccessible to the reducing agent.

    • Solution: Use TCEP (smaller effective radius than oxidized DTT) or increase incubation time.

  • Protein Denaturation: The introduction of the negative charge caused irreversible structural collapse.

  • Re-oxidation: If DTT is used without a degassing step, dissolved oxygen can re-oxidize the thiols.

DTT vs. TCEP
  • DTT: Can oxidize to form a cyclic disulfide, which is stable. However, DTT efficacy drops sharply below pH 7.0.

  • TCEP: Stoichiometric, irreversible reducing agent. It works across a broader pH range (1.5–8.5) and is generally more stable in solution. Recommendation: Use TCEP for rigorous reversibility studies to rule out pH artifacts.

Experimental Workflow Diagram

Workflow Start Start: Cysteine Mutant Baseline Measure Baseline Function (I_control) Start->Baseline ApplyMTS Apply MTS-SP (1 mM, 2 min) Baseline->ApplyMTS Wash Washout Reagent (Buffer Only) ApplyMTS->Wash CheckMod Is Function Modified? Wash->CheckMod CheckMod->ApplyMTS No (Increase Conc/Time) Reduce Apply Reducing Agent (10 mM DTT or TCEP) CheckMod->Reduce Yes (Signal Shifted) FinalWash Washout Reducer Reduce->FinalWash Compare Compare I_final vs I_control FinalWash->Compare

Caption: Decision tree for validating MTS-SP modification and reversibility.

References

  • Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in Xenopus oocytes with substituted cysteine accessibility method. Science, 258(5080), 307-310.

  • Karlin, A., & Akabas, M. H. (1998).[2] Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.

  • Toronto Research Chemicals. (n.d.).[3] this compound Product Page. TRC.

  • Getz, E. B., Xiao, M., Chakrabarty, T., Cooke, R., & Selvin, P. R. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80.

Sources

Comparative study of the reaction kinetics of various methanethiosulfonate compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Author: Senior Application Scientist

Executive Summary: The Kinetic Trade-Off

In the structural mapping of ion channels and transporters, Methanethiosulfonate (MTS) reagents are the gold standard for the Substituted Cysteine Accessibility Method (SCAM).[1] However, their utility relies on a precise kinetic balance: the rate of covalent modification (


) must significantly exceed the rate of hydrolysis (

)
.

This guide provides a comparative analysis of the four primary MTS reagents—MTSEA, MTSET, MTSES, and MMTS . We analyze their second-order rate constants, hydrolysis half-lives, and physicochemical properties to assist researchers in selecting the correct probe for topological scanning.

Mechanistic Principles

The reaction of MTS reagents with cysteine is a specific bimolecular nucleophilic substitution (


). The thiolate anion (

) of the cysteine residue attacks the sulfenyl sulfur of the MTS reagent, displacing methanesulfinate.
Reaction Mechanism

The reaction is strictly pH-dependent because the nucleophile is the thiolate anion, not the protonated thiol. Therefore, the observed rate depends on the


 of the cysteine residue and the buffer pH.

MTS_Mechanism Cys Cysteine Thiol (P-SH) Deprot Deprotonation (pH > pKa) Cys->Deprot Thiolate Thiolate Anion (P-S⁻) Deprot->Thiolate Transition Transition State [S_N2 Attack] Thiolate->Transition + MTS Reagent MTS MTS Reagent (CH₃-SO₂-S-R) MTS->Transition Product Mixed Disulfide (P-S-S-R) Transition->Product Leaving Methanesulfinate (CH₃SO₂⁻) Transition->Leaving

Figure 1: The nucleophilic attack of the cysteine thiolate on the MTS reagent. Note that the reaction rate is proportional to the concentration of the thiolate form (


).

Comparative Analysis: Reaction Kinetics & Properties

The following data aggregates kinetic studies, primarily derived from the seminal work of Stauffer & Karlin (1994) and subsequent SCAM applications (Akabas, Holmgren).

Table 1: Physicochemical and Kinetic Properties
ReagentChargeStructure / SizeMembrane PermeabilityReactivity (

)*
Hydrolysis

(pH 7.5)**
MMTS Neutral (0)Methyl (Smallest)High Very Fast (

)
N/A (Very Stable)
MTSEA Positive (+1)Ethylammonium (Small)Moderate (Slowly permeates)Fast (

)
~10-12 min (Unstable)
MTSET Positive (+1)Trimethylammonium (Bulky)None (Impermeable)Moderate (

)
~10 min
MTSES Negative (-1)Sulfonatoethyl (Medium)None (Impermeable)Slow (

)
~20 min

*


 values are approximate second-order rate constants for reaction with small molecule thiols (e.g., 

-mercaptoethanol) or accessible protein cysteines at pH 7.5. Rates in proteins vary by local electrostatics. *Hydrolysis rates are highly pH-dependent. At pH 7.0, half-lives increase significantly.
Critical Insights on Kinetics
  • The Electrostatic Effect:

    • MTSEA vs. MTSET: Although both are positively charged, MTSEA reacts significantly faster (approx. 7-fold) with accessible cysteines than MTSET. This is attributed to MTSET's bulky trimethylammonium headgroup, which imposes steric hindrance.

    • MTSES: The negatively charged sulfonate group often experiences electrostatic repulsion from the phosphate headgroups of the lipid bilayer or acidic residues near the channel pore, leading to slower modification rates.

  • The Hydrolysis Competition:

    • MTS reagents are unstable in aqueous solution. MTSEA is particularly volatile.

    • Implication: Experiments must be conducted immediately after dissolving the reagent. If a reaction requires 30 minutes to reach completion, MTSEA is unsuitable because >75% of the reagent will have hydrolyzed, reducing the effective concentration and altering the pseudo-first-order kinetics.

  • Membrane Permeability:

    • MMTS crosses membranes instantly, modifying intracellular and extracellular cysteines.

    • MTSEA is often cited as "impermeant," but this is relative. Over timescales >5-10 minutes, MTSEA will cross the membrane and label intracellular cysteines (lipophilic pathway).

    • MTSET/MTSES are strictly impermeant due to fixed charges, making them ideal for topology studies (determining if a residue is extracellular or intracellular).

Experimental Protocol: Kinetic Characterization

To determine the reaction rate of an MTS reagent with a specific protein cysteine, one cannot simply measure product formation directly in real-time. Instead, we use a functional competition assay or a spectrophotometric TNB assay (for small molecules).

Below is the protocol for the TNB Competition Assay , the industry standard for validating MTS reagent activity and kinetics.

Methodology: TNB Quantification

Principle: MTS reagents react with 2-nitro-5-thiobenzoate (TNB), a yellow chromophore (


). The reaction bleaches the yellow color. The rate of absorbance decay indicates the MTS reaction rate.
Reagents:
  • DTNB (Ellman's Reagent): 50 mM stock in ethanol.

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5 (must be precise).

  • MTS Reagent: Solid powder (store at -20°C, desiccated).[2]

Step-by-Step Protocol:
  • Generate TNB:

    • Mix DTNB with excess

      
      -mercaptoethanol to cleave the disulfide, generating the yellow TNB thiolate.
      
    • Purify TNB or dilute sufficiently such that

      
      -mercaptoethanol concentration is negligible.
      
    • Adjust TNB concentration to give Absorbance (412 nm)

      
      .
      
  • Prepare MTS Stock:

    • Dissolve MTS reagent in ice-cold water or DMSO immediately before use.[2][3]

    • Note: Do not store on ice for >30 mins due to hydrolysis.

  • Kinetic Measurement (Stopped-Flow or Rapid Mixing):

    • Mix: 1 volume of TNB solution + 1 volume of MTS solution (at 10x excess concentration).

    • Monitor: Decay of Absorbance at 412 nm over time.

  • Calculation:

    • Fit the decay curve to a mono-exponential equation:

      
      .
      
    • Calculate second-order rate constant:

      
      .
      
Experimental Workflow Diagram

Kinetic_Workflow Start Start: Reagent Prep DTNB DTNB + Reducing Agent (Generate TNB Chromophore) Start->DTNB MTS_Sol Solubilize MTS Reagent (Ice Cold, <2 mins pre-use) Start->MTS_Sol Mix Rapid Mixing (Stopped-Flow / Cuvette) DTNB->Mix MTS_Sol->Mix Time Critical Measure Monitor Absorbance (412 nm Decay) Mix->Measure Calc Calculate Pseudo-1st Order Rate (k_obs) Measure->Calc Final Derive Second-Order Constant (k) Calc->Final

Figure 2: Workflow for determining MTS reaction kinetics using the TNB spectrophotometric assay.

Application Guidelines

Based on the kinetic profiles, follow these selection rules:

  • For Fast Gating Channels: Use MTSET .[4]

    • Reason: Although slightly slower than MTSEA, it is strictly membrane impermeable. It captures open/closed states without the risk of "leak" labeling seen with MTSEA.

  • For Buried Residues: Use MTSEA .

    • Reason: Its smaller cylindrical volume (

      
       Å) allows it to access crevices that the bulky trimethylammonium group of MTSET cannot reach.
      
  • For Electrostatic Mapping: Compare MTSET (+) vs. MTSES (-) .

    • Reason: If a residue reacts rapidly with MTSET but slowly with MTSES, the local environment is likely electronegative (attracting the cation).

  • For Total Block (Functional Knockout): Use MMTS .

    • Reason: It is small, uncharged, and extremely reactive. It will label virtually any accessible cysteine regardless of local electrostatics.

References

  • Stauffer, D. A., & Karlin, A. (1994).[3] Electrostatic potential of the acetylcholine binding sites in the nicotinic acetylcholine receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates. Biochemistry, 33(22), 6840–6849.

  • Akabas, M. H., et al. (1992).[3] Acetylcholine receptor channel structure probed in Xenopus oocytes with substituted cysteine residues. Science, 258(5080), 307–310.

  • Holmgren, M., et al. (1996).[3] Trapping of organic blockers by closing of voltage-dependent K+ channels: evidence for a trap door mechanism of activation gating. Journal of General Physiology, 108(3), 195–217.

  • Biotium Technical Guide. (n.d.). Methanethiosulfonate (MTS) Reagents for SCAM.[3][4][5][6]

Sources

×

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